(-)-4-Hydroxypropranolol
Description
Structure
3D Structure
Properties
CAS No. |
76792-96-6 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |
InChI Key |
CWEPACWBWIOYID-LBPRGKRZSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(-)-4-Hydroxypropranolol mechanism of action beta-adrenergic receptors
Dual-Mechanism Beta-Adrenergic Antagonism & Antioxidant Cytoprotection
Executive Summary
While Propranolol remains the prototype non-selective beta-blocker, its primary active metabolite, (-)-4-Hydroxypropranolol (4-OH-Prop) , exhibits a pharmacological profile that is frequently underestimated in clinical and experimental settings. Unlike the parent compound, 4-OH-Prop possesses a dual mechanism of action: it retains equipotent competitive antagonism at
This guide analyzes the molecular dynamics, receptor kinetics, and experimental characterization of 4-OH-Prop, providing researchers with the protocols necessary to isolate its specific activity from the parent drug.
Molecular Genesis & Pharmacokinetics
4-OH-Prop is not merely a degradation product; it is a bioactive effector generated via hepatic biotransformation. Understanding its genesis is critical for interpreting in vivo data where the metabolite accumulates.
1.1 Metabolic Pathway
Propranolol undergoes extensive first-pass metabolism. The hydroxylation at the 4-position of the naphthalene ring is mediated primarily by CYP2D6 .
-
Stereoselectivity: The metabolic conversion is stereoselective. The (-)-enantiomer (S-propranolol) is preferentially hydroxylated to (-)-4-OH-Prop, which coincides with the enantiomer responsible for beta-blockade.
-
Accumulation: In chronic oral dosing, plasma concentrations of 4-OH-Prop can approach those of the parent drug, contributing significantly to the therapeutic (and side-effect) profile.
Figure 1: The hepatic biotransformation pathway emphasizing the CYP2D6-mediated genesis of the active metabolite.
Pharmacodynamics: Receptor Interaction
The core function of (-)-4-OH-Prop is competitive antagonism at the orthosteric site of G-protein coupled
2.1 Binding Affinity & Selectivity
Contrary to early assumptions that metabolites are less active, 4-OH-Prop is roughly equipotent to propranolol.
| Parameter | (-)-Propranolol | This compound | Mechanistic Note |
| Target | Non-selective antagonism | ||
| ~8.2 - 9.0 | 8.24 | Comparable myocardial blockade | |
| ~8.2 - 9.0 | 8.26 | Comparable smooth muscle blockade | |
| Lipophilicity | High (CNS penetrant) | Moderate (Hydrophilic) | 4-OH-Prop has reduced BBB penetration |
| ISA | Negative | Debated/Weak | Some models suggest weak intrinsic sympathomimetic activity |
2.2 Mechanism of Action (Orthosteric Blockade)
-
Ligand Recognition: 4-OH-Prop enters the transmembrane core of the
-AR. -
Steric Hindrance: It occupies the catecholamine binding pocket (Asp113 interaction in TM3), preventing epinephrine/norepinephrine binding.
-
G-Protein Uncoupling: By stabilizing the receptor in an inactive conformation (
), it prevents the conformational shift required to activate . -
Downstream Effect: Inhibition of Adenylyl Cyclase
Reduced cAMP Reduced PKA activation Reduced phosphorylation of L-type channels (negative inotropy).
Pleiotropic Effects: The Antioxidant Advantage
This is the critical differentiator. The addition of the hydroxyl group on the naphthalene ring confers chain-breaking antioxidant properties absent in the parent molecule.
-
Chemistry: The phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (
), neutralizing them and halting lipid peroxidation chains. -
Potency: 4-OH-Prop is reported to be 4-8x more potent than Vitamin E and >100x more potent than propranolol in inhibiting lipid peroxidation.[1]
-
Clinical Implication: This suggests 4-OH-Prop contributes to cardioprotection beyond simple heart-rate reduction, potentially mitigating reperfusion injury.
Figure 2: The dual therapeutic pathways of 4-OH-Prop: Receptor antagonism (Left) and direct radical scavenging (Right).[2]
Experimental Protocol: Radioligand Binding Assay
To study 4-OH-Prop affinity, a competitive binding assay using
4.1 Reagents & Buffer System
-
Binding Buffer: 50 mM Tris-HCl, 5 mM
, 0.1 mM EDTA, pH 7.4.[3]-
Expert Insight:
is included to stabilize the G-protein coupled state, though less critical for antagonists, it maintains physiological relevance.
-
-
Radioligand:
-ICYP (Specific Activity ~2200 Ci/mmol). -
Displacer: (-)-Propranolol (10
) for defining non-specific binding (NSB).
4.2 Workflow: Competitive Binding
Objective: Determine the
-
Membrane Preparation:
-
Homogenize cardiac tissue or HEK293 cells expressing
AR in ice-cold lysis buffer. -
Centrifuge at 20,000 x g for 15 min. Resuspend pellet in Binding Buffer.[3]
-
Critical Step: Protein concentration must be optimized (typically 20-50
/well) to avoid ligand depletion (<10% of total ligand bound).
-
-
Incubation Setup (96-well plate):
-
Total Binding: Membrane +
-ICYP (~50 pM). -
Non-Specific Binding (NSB): Membrane +
-ICYP + Excess Propranolol (10 ). -
Experimental Wells: Membrane +
-ICYP + Increasing concentrations of (-)-4-OH-Prop ( to ).
-
-
Equilibrium:
-
Incubate at 30°C for 60 minutes .
-
Note: 4-OH-Prop is sensitive to oxidation.[1] Add 0.1% Ascorbic Acid to the buffer to prevent degradation during incubation.
-
-
Harvesting:
-
Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).
-
Wash 3x with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Count radioactivity (CPM) via gamma counter.
-
Calculate
and convert to using the Cheng-Prusoff equation:
-
Figure 3: Step-by-step workflow for the competitive radioligand binding assay.
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[4][5][6] British Journal of Pharmacology, 43(1), 222–235.[4] Link
-
Walle, T., et al. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology and Therapeutics, 27(1), 22-31. Link
-
Mak, I. T., et al. (2000). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1270-1276. Link
-
Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Link
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A Comparative Analysis of the Pharmacological Activities of (-)-4-Hydroxypropranolol and its Parent Compound, Propranolol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic effects are primarily attributed to the blockade of β1 and β2-adrenergic receptors. However, the clinical pharmacology of propranolol is complicated by its extensive first-pass metabolism in the liver, which results in low systemic bioavailability.[1] A significant product of this metabolism is (-)-4-hydroxypropranolol, a metabolite that is not merely an inactive byproduct but possesses its own distinct and potent pharmacological activities.[2][3] This guide provides a comprehensive technical comparison of the pharmacological profiles of this compound and propranolol, offering insights into their mechanisms of action, receptor interactions, and physiological effects. Understanding the nuanced differences between the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and for the development of new cardiovascular agents.
Metabolic Pathway of Propranolol to this compound
Propranolol undergoes extensive hepatic metabolism primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. The formation of 4-hydroxypropranolol occurs via aromatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6. This metabolic route is significant only after oral administration, as the metabolite is not detected in plasma following intravenous propranolol infusion.[1]
Caption: Metabolic conversion of propranolol to this compound.
Comparative Pharmacological Activities
The pharmacological profile of this compound exhibits both similarities and critical differences when compared to propranolol. These distinctions are centered around their beta-blocking potency, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA).
Beta-Adrenergic Receptor Blockade
Both propranolol and this compound are potent non-selective antagonists of β1 and β2-adrenergic receptors. Multiple studies have demonstrated that this compound has a beta-blocking potency that is comparable to that of propranolol.[2][3] This equipotency has been observed in various animal models, where both compounds effectively antagonize the effects of isoprenaline on heart rate and blood pressure.[2][3]
| Compound | Target | Binding Affinity (Ki) | Reference |
| (-)-Propranolol | β-adrenergic receptors | 8.9 x 10⁻⁹ M | [4] |
| (-)-Propranolol | β1-adrenergic receptors (human heart) | pKi = 8.6 | [5] |
| (-)-Propranolol | β1-adrenergic receptors (ferret ventricle) | pKi = 8.5 | [6] |
| This compound | β-adrenergic receptors | Potency similar to propranolol | [2][3] |
Intrinsic Sympathomimetic Activity (ISA)
A key pharmacological distinction between the two compounds is the possession of intrinsic sympathomimetic activity (ISA) by this compound.[2][3] ISA refers to the capacity of a beta-blocker to exert a low level of agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist to more potent agonists like adrenaline. In experimental models using catecholamine-depleted animals, this compound has been shown to cause an increase in heart rate, a classic indicator of ISA.[2][3] Propranolol, in contrast, is devoid of ISA.[7] This partial agonist activity of this compound may have clinical implications, potentially leading to a less pronounced decrease in resting heart rate and cardiac output compared to non-ISA beta-blockers.
Membrane Stabilizing Activity (MSA)
This compound also exhibits membrane-stabilizing activity, a property it shares with propranolol, although the relative potencies may differ.[2][3] MSA is a local anesthetic-like effect that is independent of adrenergic receptor blockade and is related to the drug's ability to interfere with ion channels in the cell membrane. At higher concentrations, this can lead to a decrease in the rate of rise of the cardiac action potential.
Experimental Protocols for Pharmacological Assessment
The characterization of the pharmacological activities of beta-blockers involves a combination of in vitro and in vivo assays. The following are representative protocols for assessing beta-blocking potency, ISA, and MSA.
In Vitro Assessment of Beta-Adrenergic Receptor Binding Affinity
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Isolate cell membranes from a source rich in β-adrenergic receptors (e.g., turkey erythrocytes for β1, rat erythrocytes for β2). Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled antagonist (e.g., [³H]dihydroalprenolol), and varying concentrations of the test compounds (propranolol or this compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
In Vivo Assessment of Cardiovascular Effects
Protocol: Anesthetized Rat Model
-
Animal Preparation: Anesthetize a rat (e.g., with a combination of medetomidine-midazolam-butorphanol) and maintain anesthesia with isoflurane.[9] Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Hemodynamic Monitoring: Continuously record heart rate and blood pressure.
-
Drug Administration: Administer a beta-agonist (e.g., isoprenaline) to establish a baseline response (tachycardia and hypotension). Subsequently, administer increasing doses of the test compound (propranolol or this compound) followed by the beta-agonist to assess the antagonist effect.
-
Assessment of ISA: In a separate group of animals, deplete catecholamine stores (e.g., with reserpine) and then administer the test compounds alone to observe any direct effects on heart rate.
-
Data Analysis: Quantify the dose-dependent inhibition of the isoprenaline-induced changes in heart rate and blood pressure to determine the beta-blocking potency. Measure the change in heart rate in catecholamine-depleted animals to assess ISA.
Beta-Adrenergic Receptor Signaling Pathway
Both propranolol and this compound exert their primary effects by modulating the beta-adrenergic signaling cascade. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets, leading to the characteristic physiological responses in cardiac and other tissues. Antagonists like propranolol and this compound block the initial step of this cascade by preventing agonist binding to the receptor.
Caption: Simplified beta-adrenergic receptor signaling pathway and the site of action of beta-blockers.
Pharmacokinetic Comparison
The pharmacokinetics of propranolol and this compound differ significantly, which has important implications for their contribution to the overall therapeutic effect.
| Parameter | Propranolol | This compound | Reference |
| Bioavailability (Oral) | Low and variable (due to extensive first-pass metabolism) | Formed during first-pass metabolism | [1] |
| Plasma Concentration (Chronic Oral Dosing) | 5.3 to 300 ng/ml | 2.1 to 36.0 ng/ml | [10] |
| Plasma Concentration Ratio (Metabolite/Parent) | - | 0.057 to 0.241 (mean 0.130) | [10] |
| Half-life | 3-6 hours | Shorter than propranolol | [1] |
The plasma concentrations of this compound can be a significant fraction of the parent drug concentration, especially at lower doses of propranolol. However, the ratio of the metabolite to the parent drug decreases with increasing doses, suggesting saturation of the metabolic pathway.
Analytical Methodologies for Simultaneous Determination
Accurate assessment of the pharmacokinetics and pharmacodynamics of propranolol and its active metabolite requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is a commonly used technique for the simultaneous quantification of both compounds in biological matrices like plasma.[11][12][13]
Protocol: HPLC with Fluorescence Detection
-
Sample Preparation: Extract propranolol and this compound from plasma using a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer to achieve separation of the two compounds.
-
Detection: Monitor the column effluent with a fluorescence detector set at appropriate excitation and emission wavelengths for each compound.
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the amounts of propranolol and this compound in the plasma samples.
Conclusion
This compound is a pharmacologically active metabolite of propranolol with a distinct pharmacological profile. While it shares a similar beta-blocking potency with its parent compound, its intrinsic sympathomimetic activity and membrane-stabilizing properties set it apart. The contribution of this compound to the overall clinical effects of orally administered propranolol is likely significant, particularly at lower therapeutic doses. A thorough understanding of the comparative pharmacology of these two compounds is essential for researchers and clinicians working to optimize beta-blocker therapy and for the rational design of new drugs targeting the beta-adrenergic system. Further research, particularly to obtain precise receptor binding affinities for this compound, would be valuable in further elucidating its pharmacological role.
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]
-
Walle, T., Conradi, E. C., Walle, U. K., & Gaffney, T. E. (1978). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 5(5), 441–445. [Link]
-
Drummer, O. H., & Louis, W. J. (1981). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of Pharmaceutical Sciences, 70(9), 1070–1072. [Link]
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Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233–263. [Link]
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Filo. (2023). Propranolol binds to β-adrenergic receptors with a KI of 8.9×10-9 M. [Link]
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Gille, E., Lemoine, H., Ehle, B., & Kaumann, A. J. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's archives of pharmacology, 331(1), 60–70. [Link]
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Molenaar, P., Sarsero, D., Arch, J. R., Kelly, J., & Kaumann, A. J. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British journal of pharmacology, 121(4), 635–644. [Link]
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Unveiling the Potent Antioxidant Capacity of 4-Hydroxypropranolol: A Technical Guide for Researchers
This guide provides an in-depth exploration of the antioxidant properties of 4-hydroxypropranolol (4-OHP), a major metabolite of the widely used beta-blocker, propranolol. Geared towards researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of 4-OHP's antioxidant action and provides detailed protocols for its evaluation in established oxidative stress models.
Introduction: Beyond Beta-Blockade - A New Role for a Propranolol Metabolite
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders.[1][2][3][4] While the therapeutic benefits of propranolol in cardiovascular medicine are well-established and primarily attributed to its beta-adrenergic receptor antagonism, emerging evidence highlights a significant, and perhaps overlooked, contribution from its primary metabolite, 4-hydroxypropranolol.[5][6][7]
Propranolol undergoes extensive metabolism in the liver, with ring oxidation leading to the formation of 4-hydroxypropranolol, primarily catalyzed by the CYP2D6 enzyme.[8][9] This metabolite circulates in plasma at concentrations often approaching that of the parent drug.[5][6] Crucially, research has revealed that 4-hydroxypropranolol possesses potent antioxidant properties, far exceeding those of its parent compound and even surpassing the well-known antioxidant, vitamin E, in certain experimental settings.[5][6] This discovery opens a new avenue for understanding the full therapeutic spectrum of propranolol and positions 4-hydroxypropranolol as a molecule of interest for its direct cytoprotective effects against oxidative damage.
This guide will dissect the antioxidant prowess of 4-hydroxypropranolol, offering a comprehensive overview of its mechanism of action and practical, validated methodologies to investigate its efficacy in various oxidative stress models.
The Chemical Basis of Antioxidant Activity: A Tale of Two Hydroxyl Groups
The antioxidant superiority of 4-hydroxypropranolol over propranolol lies in its chemical structure. The introduction of a hydroxyl group at the 4-position of the naphthalene ring is the key modification that endows the molecule with its potent free radical scavenging capabilities.[6] This phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.
The metabolism of propranolol to 4-hydroxypropranolol is a critical step in unmasking this antioxidant potential. While propranolol itself has some reported effects on oxidative stress,[10][11] its activity is significantly lower than that of its hydroxylated metabolite.[5][6]
Caption: Chain-breaking antioxidant mechanism of 4-hydroxypropranolol.
In Vitro Evaluation of Antioxidant Properties: A Practical Guide
A variety of in vitro models can be employed to quantify the antioxidant potential of 4-hydroxypropranolol. [12][13][14]These assays provide a controlled environment to assess specific aspects of its antioxidant activity.
Assessment of Radical Scavenging Activity
A common starting point is to evaluate the direct radical-scavenging ability of 4-hydroxypropranolol using cell-free assays.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [15] This widely used method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Materials:
-
4-hydroxypropranolol hydrochloride
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 4-hydroxypropranolol in the appropriate solvent.
-
Create a series of dilutions of 4-hydroxypropranolol.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well.
-
Add an equal volume of the 4-hydroxypropranolol dilutions to the respective wells.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH scavenging activity for each concentration of 4-hydroxypropranolol.
Cellular Models of Oxidative Stress
Cell-based assays provide a more biologically relevant system to study the protective effects of 4-hydroxypropranolol against oxidative damage. [16][17] Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.
Materials:
-
Human cell line (e.g., HepG2, PNT2) [15]* Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
4-hydroxypropranolol
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of 4-hydroxypropranolol.
-
Induce oxidative stress by adding AAPH solution.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
Calculate the CAA value, which represents the area under the curve of fluorescence intensity versus time.
Protection Against Lipid Peroxidation
Assays that measure the end-products of lipid peroxidation are crucial for demonstrating the "chain-breaking" antioxidant activity of 4-hydroxypropranolol.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Materials:
-
Isolated biological membranes (e.g., liver microsomes) or cell lysates [8]* Oxidative stress inducer (e.g., FeSO₄/ascorbate)
-
4-hydroxypropranolol
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer or fluorescence reader
Procedure:
-
Incubate the biological sample with the oxidative stress inducer in the presence or absence of 4-hydroxypropranolol.
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated proteins.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product.
-
Quantify the MDA concentration using a standard curve.
| In Vitro Assay | Principle | Endpoint Measured | Key Advantage |
| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm. | Simple, rapid, and cost-effective for initial screening. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. | Inhibition of fluorescence increase over time. | Provides a more biologically relevant measure of antioxidant activity within a cellular context. |
| TBARS Assay | Quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation. | Absorbance or fluorescence of the MDA-TBA adduct. | Directly assesses the inhibition of lipid peroxidation, a key aspect of "chain-breaking" antioxidant activity. |
In Vivo Models for Assessing Antioxidant Efficacy
While in vitro studies provide valuable mechanistic data, in vivo models are essential to evaluate the physiological relevance of 4-hydroxypropranolol's antioxidant properties. [12] Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity [18] CCl₄ is a well-established hepatotoxin that induces severe oxidative stress and lipid peroxidation in the liver. [18]This model is suitable for evaluating the protective effects of 4-hydroxypropranolol against chemically induced liver injury.
Experimental Design:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Groups:
-
Control group (vehicle only)
-
CCl₄ group (vehicle + CCl₄)
-
4-hydroxypropranolol + CCl₄ group (pre-treatment with 4-hydroxypropranolol followed by CCl₄)
-
Positive control group (e.g., silymarin + CCl₄)
-
-
Dosing Regimen: 4-hydroxypropranolol is typically administered orally or intraperitoneally for a set period before a single or repeated dose of CCl₄.
-
Biochemical Analysis: At the end of the study, blood and liver tissue are collected for analysis of:
-
Serum markers of liver damage: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Oxidative stress biomarkers in liver homogenates:
-
Lipid peroxidation (MDA levels)
-
Reduced glutathione (GSH) levels
-
Activities of antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
-
-
Histopathological Examination: Liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and other pathological changes.
Caption: Workflow for the in vivo evaluation of 4-hydroxypropranolol.
Summary of Key Findings and Future Directions
The available evidence strongly supports the classification of 4-hydroxypropranolol as a potent antioxidant. Its "chain-breaking" activity, ability to protect cellular antioxidant defenses, and inhibition of LDL oxidation underscore its potential therapeutic value beyond the beta-blocking effects of its parent compound, propranolol. [5][6] Comparative Potency of 4-Hydroxypropranolol
| Compound | Antioxidant Potency (Relative to Propranolol) | Key Findings | Reference |
| 4-Hydroxypropranolol | >100-fold more active | Significantly more potent than Vitamin E in inhibiting lipid peroxidation. | [5][6] |
| Propranolol | Baseline | Weak antioxidant activity. | [5][6] |
| Vitamin E (Trolox) | 4- to 8-fold less potent than 4-OHP | A standard antioxidant, but less effective than 4-hydroxypropranolol in the studied models. | [5][6] |
Future research should focus on:
-
Elucidating the in vivo contribution of 4-hydroxypropranolol to the cardiovascular benefits of propranolol.
-
Investigating the potential of 4-hydroxypropranolol as a standalone therapeutic agent for diseases with a strong oxidative stress component.
-
Exploring the structure-activity relationship of other propranolol metabolites to identify novel antioxidant compounds.
The potent antioxidant properties of 4-hydroxypropranolol represent a significant and exciting area of research. The methodologies outlined in this guide provide a robust framework for further investigation into the therapeutic potential of this fascinating molecule.
References
-
Mak, I. T., & Weglicki, W. B. (1998). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 284(1), 24-30. [Link]
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Mak, I. T., & Weglicki, W. B. (2016). Potent Antioxidant Properties of 4-Hydroxyl-propranolol. ResearchGate. [Link]
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Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]
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Giacomelli, C., et al. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 9(11), 1143. [Link]
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Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and 4-hydroxypropranolol. Journal of clinical endocrinology and metabolism, 48(1), 169-177. [Link]
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Sun, H., et al. (2020). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 25(24), 5961. [Link]
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Sun, H. (2020). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Link]
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Tsen, C. M. D., et al. (2024). Propranolol Hydrochloride Psychiatric Effectiveness and Oxidative Stress: An Update. Medicina, 60(5), 724. [Link]
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ResearchGate. (n.d.). Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. [Link]
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Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of medicinal chemistry, 28(6), 822–824. [Link]
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Kurutas, E. B. (2016). Biomarkers of Oxidative Stress Tethered to Cardiovascular Diseases. Postgraduate medical journal, 92(1090), 487–494. [Link]
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Tan, H. H., et al. (2016). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. Pharmacognosy research, 8(Suppl 1), S1–S6. [Link]
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Kudo, S., et al. (2013). Beta-Blockers and Oxidative Stress in Patients with Heart Failure. Pharmaceuticals, 4(8), 1088-1101. [Link]
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Assefa, A. D., et al. (2021). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 10(4), 621. [Link]
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Giacomelli, C., et al. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 9(11), 1143. [Link]
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Biomedica. (2024, February 6). Biomarkers of Oxidative Stress in Heart Disease. [Link]
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Jeong, T. B., et al. (2021). Oxidative Stress in Human Toxicology. Toxics, 9(7), 169. [Link]
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Frontiers. (n.d.). β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. [Link]
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Taylor & Francis Online. (n.d.). Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells. [Link]
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Sharma, P., et al. (2018). Review on antioxidant evaluation methods: In- vitro and in-vivo models. ResearchGate. [Link]
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Azman, N. A. A., et al. (2022). Oxidative Stress Parameters as Biomarkers of Cardiovascular Disease towards the Development and Progression. Antioxidants, 11(6), 1195. [Link]
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ResearchGate. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. [Link]
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Andreadou, I., et al. (2021). Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives. Antioxidants, 10(3), 363. [Link]
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IJPR. (n.d.). Overview Of In Vitro – Antioxidant Models. [Link]
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Kudo, S., et al. (2013). Beta-Blockers and Oxidative Stress in Patients with Heart Failure. Pharmaceuticals, 4(8), 1088-1101. [Link]
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Taylor & Francis Online. (2018). Biological Markers of Oxidative Stress in Cardiovascular Diseases: After so Many Studies, What do We Know?. [Link]
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PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. [Link]
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ResearchGate. (2024). Oxidative Stress and Its Biomarkers in Cardiovascular Diseases. [Link]
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Al-Shorbagy, M. Y. (2023). Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria. Cardiovascular toxicology, 23(1), 1–11. [Link]
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MDPI. (n.d.). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. [Link]
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The Pharmacological Paradox: Antagonist Parent, Partial Agonist Offspring
Title: Beyond the Parent: The Intrinsic Sympathomimetic Activity (ISA) Profile of (-)-4-Hydroxypropranolol Subtitle: A Technical Deep-Dive into Metabolite-Driven Partial Agonism in Beta-Adrenergic Pharmacology
In high-precision pharmacology, Propranolol is canonically defined as the "Gold Standard" non-selective beta-blocker lacking Intrinsic Sympathomimetic Activity (ISA). It acts as a pure antagonist, reducing resting heart rate and contractility without stimulating the receptor.
However, detailed metabolic profiling reveals a critical divergence. Its primary active metabolite, This compound (4-OH-Prop) , exhibits a distinct pharmacological signature.[1] Unlike the parent compound, 4-OH-Prop possesses measurable Intrinsic Sympathomimetic Activity (ISA) . This guide dissects the technical validation of this profile, providing the experimental frameworks necessary to distinguish metabolite-driven partial agonism from pure antagonism.
The Core Distinction
| Feature | Propranolol (Parent) | This compound (Metabolite) |
| Primary Action | Non-selective | Non-selective |
| Potency | 1.0 (Reference) | |
| ISA Status | Absent (Null) | Present (Partial Agonist) |
| MSA (Membrane Stabilizing) | High | High |
| Clinical Relevance | Primary blockade | Contributes to net effect; alters bradycardic floor |
Molecular Mechanism: The Partial Agonist Signaling Cascade
To understand the ISA of 4-OH-Prop, we must look beyond simple ligand binding. While both compounds bind the
-
Propranolol: Locks the receptor in an inactive conformation (
), preventing coupling. -
4-OH-Prop: Stabilizes a specific intermediate conformation (
) that allows for weak, sub-maximal activation of adenylyl cyclase.
This "leak" of signal transduction is the molecular definition of ISA. It prevents the heart rate from dropping too low during rest (preserving the "bradycardic floor") while still blocking massive catecholamine surges during stress.
Visualization: Differential Signaling Pathways
Figure 1: Differential signaling consequences of Propranolol vs. 4-Hydroxypropranolol binding.[1][2][3][4][5][6][7][8] Note the partial activation pathway unique to the metabolite.
Experimental Validation Protocol: In Vivo ISA Determination
The definitive proof of ISA requires an experimental system devoid of endogenous catecholamines (epinephrine/norepinephrine). If a drug increases heart rate in a system where no background sympathetic tone exists, that increase must be intrinsic to the drug.
Protocol A: The Reserpinized Rat Model (Catecholamine Depletion)
Objective: To isolate the intrinsic agonist activity of 4-OH-Prop from its antagonist blockade.
Reagents & Equipment:
-
Test Subjects: Male Sprague-Dawley rats (250-300g).
-
Depletion Agent: Reserpine (5 mg/kg, IP).
-
Test Compound: this compound HCl (dissolved in saline).
-
Control: Propranolol HCl (Negative Control), Pindolol (Positive Control).
-
Instrumentation: Femoral artery cannulation for continuous BP/HR monitoring.
Workflow:
-
Depletion Phase (T-24h): Administer Reserpine (5 mg/kg IP) 24 hours prior to the experiment. This depletes presynaptic vesicles of catecholamines, creating a "sympathectomized" baseline.
-
Anesthesia & Stabilization: Anesthetize rats (Pentobarbital 60 mg/kg). Cannulate femoral artery. Allow 30 min stabilization.
-
Validation Check: Baseline HR should be significantly lower than non-reserpinized controls (<300 bpm).
-
-
Challenge Phase: Administer 4-OH-Prop intravenously in cumulative doses (0.01, 0.1, 1.0 mg/kg).
-
Data Acquisition: Measure
HR (Change in Heart Rate) and MAP (Mean Arterial Pressure) at peak response (2-5 min post-injection).
Expected Results:
-
Propranolol:
HR 0 (No effect in depleted model). -
Pindolol (Positive Control):
HR +20-40 bpm (Clear ISA). -
4-OH-Prop:
HR +10-25 bpm (Moderate ISA). Note: This effect is blocked if pre-treated with a higher dose of a pure antagonist, confirming receptor specificity.
Experimental Validation Protocol: In Vitro cAMP Assay
For high-throughput screening or mechanistic confirmation, cell-based assays provide a cleaner "noise-free" environment.
Protocol B: Forskolin-Potentiated cAMP Accumulation
ISA is often too weak to generate a robust cAMP signal on its own. We use Forskolin (a direct adenylyl cyclase activator) to raise the "gain" of the system, making the partial agonism of 4-OH-Prop detectable.
System: S49 Lymphoma cells or HEK293 cells overexpressing human
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells and suspend in assay buffer (HBSS + 20 mM HEPES + 1 mM IBMX to inhibit phosphodiesterase).
-
Incubation Groups:
-
Basal: Buffer only.
-
Forskolin Only: 10
M Forskolin (sets the amplified baseline). -
Antagonist Mode: Forskolin + Isoproterenol (Full Agonist) + 4-OH-Prop (Test).
-
ISA Mode: Forskolin + 4-OH-Prop (Test).[9]
-
-
Reaction: Incubate for 30 min at 37°C.
-
Termination: Lyse cells with 0.1 M HCl.
-
Detection: Quantify cAMP via TR-FRET or ELISA.
Data Interpretation:
-
Pure Antagonist (Propranolol): In ISA Mode, cAMP levels = Forskolin Only control.
-
Partial Agonist (4-OH-Prop): In ISA Mode, cAMP levels > Forskolin Only control (typically 15-30% of Isoproterenol max).
Visualization: Experimental Workflow
Figure 2: Dual-arm in vitro workflow for simultaneous characterization of antagonism and intrinsic activity.
Comparative Pharmacological Profile
The following table synthesizes the intrinsic activity data, positioning 4-OH-Prop relative to standard benchmarks.
| Parameter | Propranolol | This compound | Pindolol | Isoproterenol |
| Receptor Selectivity | Non-selective ( | Non-selective ( | Non-selective | Non-selective |
| Antagonist Potency (pK | 8.6 - 9.0 | 8.5 - 8.9 | 8.7 | N/A (Agonist) |
| Intrinsic Activity ( | 0.0 (Pure Antagonist) | 0.15 - 0.25 (Partial) | 0.30 - 0.50 | 1.0 (Full Agonist) |
| Effect on Resting HR | Decrease ( | Decrease/Neutral ( | Minimal Change ( | Increase ( |
| Lipophilicity | High | Low (Hydrophilic) | Moderate | Low |
Technical Insight: The hydrophilicity of 4-OH-Prop (due to the hydroxyl group) limits its CNS penetration compared to Propranolol. However, its peripheral ISA may contribute to a "smoother" hemodynamic profile in chronic dosing where metabolite accumulation occurs.
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235.
-
Jasper, J. R., Michel, M. C., & Insel, P. A. (1988). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity.[6] The FASEB Journal, 2(13), 2891–2894.[6]
-
Walle, T., et al. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 27(1), 22-31.
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Brodde, O. E. (1991). Beta 1- and beta 2-adrenoceptors in the human heart: properties, function, and alterations in chronic heart failure. Pharmacological Reviews, 43(2), 203-242.
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Baker, J. G. (2010). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
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CYP2D6 mediated metabolism of propranolol to 4-hydroxypropranolol
An In-Depth Technical Guide to the CYP2D6-Mediated Metabolism of Propranolol to 4-Hydroxypropranolol
Foreword: A Molecule, An Enzyme, A Spectrum of Response
In the landscape of pharmacokinetics, few interactions are as illustrative of the interplay between drug chemistry and human genetics as the metabolism of propranolol by Cytochrome P450 2D6 (CYP2D6). Propranolol, the prototypical non-selective beta-blocker, has been a cornerstone of cardiovascular therapy for decades.[1][2] Its efficacy, however, is not uniform across the patient population. The key to unlocking this variability lies in understanding its primary metabolic fate: the conversion to 4-hydroxypropranolol (4-OHP), a reaction predominantly catalyzed by the highly polymorphic CYP2D6 enzyme.[3][4]
This technical guide is designed for researchers, clinical pharmacologists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of this critical metabolic pathway. We will explore the biochemical intricacies, the profound impact of pharmacogenomics, and the robust experimental systems required to study this interaction. Our focus is on the causality behind the science—the "why" that drives experimental design and data interpretation, ensuring a self-validating and trustworthy approach to investigation.
The Core Interaction: Propranolol and CYP2D6
Propranolol exerts its therapeutic effect by competitively blocking β1 and β2 adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure.[1][5] While effective, its clinical journey is heavily influenced by its elimination profile. After oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with several pathways contributing to its clearance. These include N-desisopropylation, primarily mediated by CYP1A2, and direct glucuronidation.[3][6]
However, the most significant pathway in terms of both quantity and clinical relevance is aromatic ring hydroxylation to produce 4-hydroxypropranolol. This reaction is almost exclusively catalyzed by CYP2D6.[4][7]
The Metabolite: 4-Hydroxypropranolol (4-OHP)
A crucial point often overlooked is that 4-OHP is not an inactive byproduct. It is an active metabolite with pharmacological properties. Studies have demonstrated that 4-OHP is a potent beta-blocker, with a potency comparable to the parent drug, propranolol.[8][9][10] Furthermore, it exhibits intrinsic sympathomimetic and membrane-stabilizing activities.[9][10] The formation of this active metabolite means that CYP2D6 activity does not simply inactivate propranolol but modulates its overall pharmacological profile.
The Enzyme: Cytochrome P450 2D6 (CYP2D6)
CYP2D6 is a titan of drug metabolism, responsible for the processing of approximately 20-25% of all clinically used drugs.[11] It is encoded by a highly polymorphic gene, with over 170 known star (*) alleles, leading to wide interindividual and inter-ethnic variability in enzyme function.[11][12] Unlike many other CYP enzymes, CYP2D6 is generally considered non-inducible, meaning its activity level is primarily determined by an individual's genetic makeup rather than by exposure to other drugs or environmental factors.[4]
This genetic variability is the foundation for the classification of individuals into distinct metabolizer phenotypes.
The Pharmacogenomic Dimension: From Genotype to Phenotype
The clinical implications of the propranolol-CYP2D6 interaction are rooted in pharmacogenomics. An individual's CYP2D6 genotype dictates their capacity to metabolize propranolol, directly influencing plasma concentrations and, consequently, therapeutic and adverse responses.
The combination of alleles an individual carries (their diplotype) is used to predict their metabolizer phenotype.[13] These phenotypes represent a spectrum of enzyme activity.
Table 1: CYP2D6 Phenotypes and Clinical Implications for Propranolol Therapy
| Phenotype | Description | Genotype Examples | Expected Propranolol / 4-OHP Profile | Clinical Considerations |
| Poor Metabolizer (PM) | Absent enzyme activity.[13] | 4/4, 5/5 | High propranolol levels, very low/absent 4-OHP levels. | Increased risk of bradycardia, hypotension, and other adverse effects. May require significant dose reduction.[7] |
| Intermediate Metabolizer (IM) | Decreased enzyme activity.[13] | 4/10, 1/41 | Moderately increased propranolol levels, decreased 4-OHP levels. | Increased risk of adverse effects compared to NMs. Dose reduction may be necessary. |
| Normal Metabolizer (NM) | Fully functional enzyme activity.[13] | 1/1, 1/2 | "Standard" propranolol and 4-OHP levels. | Standard dosing guidelines are generally effective. |
| Ultrarapid Metabolizer (UM) | Increased enzyme activity due to gene duplication/multiplication.[13] | 1xN/1, 2xN/2 | Low propranolol levels, high 4-OHP levels. | Potential for therapeutic failure at standard doses due to rapid clearance. May require higher doses. |
Advanced Concepts: Mechanism-Based Inhibition
A layer of complexity is added by the fact that propranolol and its metabolite 4-OHP can act as mechanism-based inhibitors (MBIs) of CYP2D6.[14][15] An MBI, also known as a suicide inhibitor, is a substrate that is converted by the enzyme into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[15]
This has profound implications:
-
Phenoconversion: A genotypic Normal Metabolizer (NM) can be converted into a phenotypic Poor Metabolizer (PM) upon chronic exposure to an MBI like propranolol.
-
Drug-Drug Interactions (DDIs): Co-administration of propranolol with other CYP2D6 substrates can lead to dangerously elevated levels of the co-administered drug, as the metabolic pathway has been shut down.[15]
The potential for mechanism-based inhibition is a critical safety parameter to evaluate during drug development and a key consideration in clinical practice.
Experimental Methodologies: A Practical Guide
Investigating the kinetics and variability of propranolol's 4-hydroxylation requires robust and validated experimental systems. The choice of system depends on the specific question being asked, ranging from basic kinetic analysis to population screening.
In Vitro Systems
-
Human Liver Microsomes (HLMs): This is the gold standard for initial metabolic profiling.[4] HLMs are vesicles of endoplasmic reticulum isolated from donor liver tissue, containing a rich complement of CYP enzymes. Pooled HLMs from multiple donors provide an estimate of average population kinetics, while individual donor HLMs can be used to assess inter-individual variability.
-
Recombinant Enzymes: For definitive enzyme identification (reaction phenotyping), recombinant human CYP2D6 expressed in a heterologous system (e.g., baculovirus-infected insect cells) is used. This provides a clean system to study the contribution of a single enzyme without confounding activities from other CYPs.
Protocol: Determination of Propranolol 4-Hydroxylation Kinetics in Human Liver Microsomes
This protocol outlines a self-validating system to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the formation of 4-OHP from propranolol.
A. Rationale & Self-Validation: This experiment is designed to measure the initial rate of metabolite formation across a range of substrate concentrations. The validity of the results hinges on ensuring that the reaction is linear with respect to both time and protein concentration. This is confirmed in preliminary experiments. The inclusion of a positive control (e.g., Dextromethorphan, another known CYP2D6 substrate) validates the activity of the microsomal preparation.
B. Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Propranolol HCl
-
4-Hydroxypropranolol (analytical standard)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)
-
Internal Standard (IS) (e.g., Labetalol)
-
96-well incubation plates and analytical plates
C. Experimental Workflow:
D. Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of propranolol in buffer. In a 96-well plate, add buffer, the appropriate amount of propranolol stock, and the diluted HLM suspension (final protein concentration typically 0.2-0.5 mg/mL).
-
Pre-incubation: Equilibrate this "pre-incubation plate" at 37°C for 5 minutes. This step ensures all components are at the optimal reaction temperature before initiation.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution to each well. The use of a regenerating system provides a sustained source of the essential cofactor, NADPH, ensuring linearity.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), established during linearity testing.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This simultaneously quenches enzymatic activity and precipitates the microsomal protein.
-
Sample Cleanup: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the analyte (4-OHP) and IS, to a clean analytical plate.
-
Analysis: Analyze the samples via a validated LC-MS/MS method. Quantify the amount of 4-OHP formed against a standard curve prepared with the authentic 4-OHP standard.[16]
E. Data Analysis: Convert the amount of 4-OHP formed into a velocity (e.g., pmol/min/mg protein). Plot velocity against the propranolol concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximal reaction velocity).
Conclusion: A Paradigm for Personalized Medicine
The metabolism of propranolol via CYP2D6 is more than a simple academic example; it is a clinical paradigm that underscores the necessity of integrating pharmacogenomic data into drug development and patient care.[17] For the research scientist, understanding the nuances of this pathway—from its basic kinetics to the activity of its metabolites and the potential for mechanism-based inhibition—is fundamental to designing safer and more effective drugs. For the clinician, awareness of a patient's CYP2D6 status can provide invaluable guidance in dose selection, minimizing the risk of adverse events in Poor Metabolizers and avoiding therapeutic failure in Ultrarapid Metabolizers. As we continue to advance in the era of precision medicine, the lessons learned from the propranolol-CYP2D6 interaction will remain a guiding principle for optimizing pharmacotherapy.
References
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Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries. Retrieved from [Link]
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Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. MDPI. Retrieved from [Link]
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Parr, M. K., et al. (2021). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. Retrieved from [Link]
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Rowland, K., et al. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology. Retrieved from [Link]
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ScienceOpen. (n.d.). Pharmacology of Propranolol. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Retrieved from [Link]
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Tolledo, E. C., et al. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology. Retrieved from [Link]
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ResearchGate. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses | Request PDF. Retrieved from [Link]
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Lo, M., & Riegelman, S. (1981). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link]
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ClinPGx. (n.d.). propranolol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propranolol - StatPearls. Retrieved from [Link]
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ARUP Consult. (2025). CYP2D6 | Test Fact Sheet. Retrieved from [Link]
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PubMed. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Retrieved from [Link]
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Walle, T., et al. (1978). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Gene2Rx. (2024). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. Retrieved from [Link]
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Stereoselective pharmacokinetics of (-)-4-Hydroxypropranolol
An In-Depth Technical Guide to the Stereoselective Pharmacokinetics of (-)-4-Hydroxypropranolol
Executive Summary
Propranolol, a widely used beta-adrenergic blocker, is administered clinically as a racemic mixture of its two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The majority of the beta-blocking activity resides in the (S)-(-) enantiomer. Following oral administration, propranolol undergoes extensive first-pass metabolism, leading to the formation of several metabolites, among which 4-hydroxypropranolol (4-OHP) is pharmacologically active and possesses beta-blocking potency comparable to the parent drug.[1] The formation and subsequent elimination of 4-OHP are highly stereoselective, significantly influencing the pharmacokinetic and pharmacodynamic profile of propranolol. This guide provides a detailed examination of the stereoselective processes governing the pharmacokinetics of the this compound enantiomer, intended for researchers, scientists, and professionals in drug development. We will explore the enzymatic pathways, analytical methodologies for chiral separation, and the clinical implications of this stereoselectivity.
Introduction: Propranolol and the Significance of Stereochemistry
Propranolol is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. It is administered as a racemate, a 1:1 mixture of (S)-(-)- and (R)-(+)-propranolol. The biological activity of these enantiomers differs significantly; the (S)-(-) form is a potent beta-adrenoceptor antagonist, while the (R)-(+) form is not, though both enantiomers exhibit local anesthetic effects.[2]
This difference in pharmacological activity underscores the importance of considering each enantiomer as a distinct chemical entity. The body's chiral environment—enzymes and receptors—interacts differently with each stereoisomer, leading to stereoselectivity in both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). A critical aspect of propranolol's disposition is its extensive hepatic first-pass metabolism, which is also a stereoselective process.[3] One of the major metabolic pathways is aromatic ring hydroxylation, producing the active metabolite 4-hydroxypropranolol (4-OHP). Understanding the stereoselective pharmacokinetics of 4-OHP is crucial for fully characterizing the therapeutic and toxicological profile of racemic propranolol.
Stereoselective Formation of 4-Hydroxypropranolol
The conversion of propranolol to 4-OHP is a primary metabolic route that exhibits profound stereoselectivity. This process is catalyzed predominantly by cytochrome P450 enzymes in the liver, with a notable contribution from CYP2D6.
Causality of Stereoselective Hydroxylation: The enzymatic active sites of CYPs are chiral, allowing for preferential binding and orientation of one enantiomer over the other. Studies have consistently shown that the aromatic ring oxidation of propranolol strongly favors the (R)-(+)-enantiomer.[4][5] This leads to a higher rate of formation of (R)-4-hydroxypropranolol compared to (S)-4-hydroxypropranolol. Consequently, this stereoselective metabolism results in a greater systemic bioavailability of the more pharmacologically active (S)-(-)-propranolol compared to the (R)-(+)-enantiomer after oral administration.[5]
The polymorphic nature of the CYP2D6 enzyme adds another layer of complexity. Individuals classified as "poor metabolizers" due to genetic variants of CYP2D6 produce significantly less 4-OHP than "extensive metabolizers".[6] This variability can alter the metabolite-to-parent drug ratio and must be considered in pharmacokinetic modeling and patient stratification.
Caption: Stereoselective metabolism of propranolol to 4-hydroxypropranolol.
Analytical Methodologies for Chiral Separation
To accurately study stereoselective pharmacokinetics, robust analytical methods capable of resolving and quantifying individual enantiomers in biological matrices are essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Rationale for Chiral Assays: Standard achiral assays measure the total concentration of a drug, masking the potentially significant differences in the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers. A self-validating system for chiral analysis must not only separate the enantiomers but also demonstrate accuracy, precision, and sensitivity for each, ensuring that pharmacokinetic parameters are reliable.
Field-Proven Experimental Protocol: Stereoselective HPLC Assay
This protocol is based on a validated method for the simultaneous quantification of (S)-(-) and (R)-(+) enantiomers of propranolol and 4-hydroxypropranolol in human plasma.[7][8] The core principle is pre-column derivatization with a chiral reagent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add an internal standard (e.g., 4-methylpropranolol).
-
Alkalinize the plasma sample with 0.5 mL of 1 M sodium carbonate.
-
Perform extraction by adding 6 mL of an organic solvent mixture (e.g., ether/dichloromethane, 7:3 v/v) and vortexing for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Chiral Derivatization:
-
Reconstitute the dried extract in 100 µL of dichloromethane.
-
Add 50 µL of a chiral derivatizing reagent solution, such as 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC) in dichloromethane (4 mg/mL).
-
Incubate the reaction mixture at 60°C for 30 minutes to form diastereomeric thiourea derivatives.
-
After incubation, evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 50 µL) onto the HPLC system.
-
Chromatographic Conditions:
-
Column: Standard Reversed-Phase C18 column (e.g., Altex C18, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile, water, phosphoric acid, and triethylamine. A typical composition for separating 4-OHP derivatives is 50:50:0.15:0.06 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection is used for high sensitivity. For 4-OHP derivatives, excitation (λex) is at 325 nm and emission (λem) is at 400 nm.[7]
-
-
-
Quantification:
-
Construct calibration curves for each enantiomer using spiked plasma standards processed through the entire procedure.
-
Calculate the concentration of each enantiomer in the unknown samples by comparing their peak area ratios (relative to the internal standard) to the calibration curve. The assay should demonstrate linearity in the expected concentration range (e.g., 2 to 50 ng/mL for 4-OHP enantiomers).[7]
-
Caption: Workflow for stereoselective analysis of 4-OHP enantiomers.
Stereoselective Pharmacokinetics of this compound
Once formed, the enantiomers of 4-OHP exhibit their own distinct pharmacokinetic profiles, particularly in their subsequent metabolism and excretion.
Distribution
Stereoselectivity in plasma protein binding can influence the unbound fraction of a drug, which is available for pharmacological activity and clearance. For the parent drug, (R)-propranolol binds to plasma proteins to a lesser extent than (S)-propranolol.[9] While specific data on the protein binding of individual 4-OHP enantiomers is less detailed, it is a potential source of pharmacokinetic variability. Propranolol binds to both albumin and α1-acid glycoprotein.[10]
Metabolism (Phase II Conjugation)
The hydroxyl groups on 4-OHP (one aromatic, one aliphatic) are susceptible to Phase II conjugation reactions, primarily glucuronidation and sulfation. These pathways are also stereoselective.
-
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major elimination pathway for 4-OHP.[11] Studies indicate that the glucuronidation of 4-OHP favors the (S)-(-)-enantiomer.[5] Specifically, enzymes like UGT1A9 and UGT1A10 have been shown to have opposite stereoselectivity in propranolol glucuronidation, highlighting the complexity of these pathways.[11]
-
Sulfation: In contrast to glucuronidation, the sulfation of 4-OHP preferentially occurs on the (R)-(+)-enantiomer.[5]
This differential conjugation means that (-)-4-OHP is more likely to be cleared via glucuronidation, while its antipode is cleared via sulfation.
Excretion
The conjugated metabolites are more water-soluble and are readily excreted in the urine. The stereoselective nature of the preceding metabolic steps dictates the enantiomeric composition of the metabolites found in urine. The analysis of urinary excretion profiles using methods like 2D-LC/MS/MS can reveal considerable chiral shifts in both the parent drug and its hydroxy metabolites.
| Pharmacokinetic Process | Stereoselective Observation for Parent Drug & Metabolite | Primary Enantiomer Favored |
| Metabolism (Formation) | Aromatic hydroxylation of propranolol to 4-OHP. | (R)-(+)-Propranolol |
| Distribution | Plasma protein binding of propranolol. | (S)-(-)-Propranolol (higher binding) |
| Metabolism (Conjugation) | Glucuronidation of 4-hydroxypropranolol. | (S)-(-)-4-Hydroxypropranolol |
| Metabolism (Conjugation) | Sulfation of 4-hydroxypropranolol. | (R)-(+)-4-Hydroxypropranolol |
Pharmacodynamic and Clinical Implications
Despite the complex stereoselective pharmacokinetics, the clinical impact must be carefully evaluated. 4-Hydroxypropranolol is known to be a beta-blocker with a potency similar to propranolol itself.[1] However, its contribution to the overall beta-blocking effect after oral propranolol administration may not be substantial. Studies in extensive and poor metabolizers of CYP2D6 showed that despite large differences in the production of 4-OHP, there was no significant difference in the extent of beta-blockade.[6]
This suggests that while 4-OHP is active, its plasma concentrations may not reach a level high enough to add significantly to the potent effect of the parent (S)-(-)-propranolol. Nevertheless, the formation of active metabolites is a critical consideration in drug development, especially when assessing drug-drug interactions or effects in specific patient populations (e.g., those with hepatic impairment or different genetic makeups). The inactive enantiomer (distomer) is not always benign and can sometimes contribute to side effects, making its metabolic fate important to understand.[12]
Conclusion and Future Directions
The pharmacokinetics of this compound are intrinsically linked to the stereoselective metabolism of its parent drug, propranolol. The journey from racemic propranolol to the excretion of 4-OHP conjugates is governed by a series of chiral discriminations by metabolic enzymes. The preferential 4-hydroxylation of (R)-(+)-propranolol and the subsequent preferential glucuronidation of (S)-(-)-4-OHP are key events in this pathway.
For drug development professionals, this case serves as a powerful reminder of the necessity of stereoselective assays from early discovery through clinical trials. Future research should focus on further elucidating the specific roles of UGT isoforms in 4-OHP conjugation and quantifying the contribution of (-)-4-OHP to the overall pharmacodynamic effect under various clinical conditions and in diverse patient populations. Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling that incorporates the stereoselective disposition of both the parent drug and its active metabolites will lead to a more rational and optimized therapeutic use of propranolol.
References
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Wu, S. T., Chang, Y. P., Gee, W. L., Benet, L. Z., & Lin, E. T. (1997). Stereoselective high-performance liquid chromatography determination of propranolol and 4-hydroxypropranolol in human plasma after pre-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 692(1), 133–140. [Link]
-
Sci-Hub. (n.d.). Stereoselective high-performance liquid chromatography determination of propranolol and 4-hydroxypropranolol in human plasma after pre-column derivatization | Sci-Hub. Retrieved February 3, 2026, from [Link]
-
Mansur, A. P., et al. (1998). Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. Brazilian Journal of Medical and Biological Research, 31(3), 361-366. [Link]
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Raghuram, T. C., Koshakji, R. P., Wilkinson, G. R., & Wood, A. J. (1984). Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade. Clinical Pharmacology & Therapeutics, 36(1), 51-56. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222-235. [Link]
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Z-g, G., et al. (2001). Propranolol stereoisomer plasma concentrations and portal haemodynamic response in patients with liver cirrhosis. Alimentary Pharmacology & Therapeutics, 15(10), 1591-1597. [Link]
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Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
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Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Note. [Link]
-
Wikipedia contributors. (2023, December 1). Enantiopure drug. Wikipedia. [Link]
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Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]
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Wikipedia contributors. (2023, November 29). Chiral switch. Wikipedia. [Link]
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Walle, T., Walle, U. K., & Olanoff, L. S. (1985). Stereoselective Ring Oxidation of Propranolol in Man. British Journal of Clinical Pharmacology, 20(3), 205-211. [Link]
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Paradiso-Hardy, F. L., Walker, S. E., & Bowles, S. K. (1998). Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers. International Journal of Clinical Pharmacology and Therapeutics, 36(7), 370-375. [Link]
-
Le-Huu, M., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7386. [Link]
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Methodological & Application
HPLC fluorescence detection method for 4-hydroxypropranolol in plasma
Application Note: High-Sensitivity HPLC-FLD Quantification of 4-Hydroxypropranolol in Plasma
Executive Summary & Rationale
4-Hydroxypropranolol (4-OH-Prop) is the primary active metabolite of the beta-blocker Propranolol.[1][2][3][4] Unlike many metabolites which are pharmacologically inert, 4-OH-Prop is equipotent to the parent drug in beta-blocking activity.[4] Consequently, quantifying only the parent drug (Propranolol) provides an incomplete pharmacokinetic (PK) profile.
The Analytical Challenge: The quantification of 4-OH-Prop is complicated by two factors:
-
Chemical Instability: 4-OH-Prop contains a catechol-like structure that rapidly oxidizes to a quinone species at neutral or basic pH, or upon exposure to light/air.
-
Matrix Interference: Plasma contains endogenous fluorophores that can interfere with trace-level detection.
The Solution: This protocol utilizes High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . Fluorescence is chosen over UV detection for its superior selectivity and sensitivity (LOD ~1–5 ng/mL), essential for detecting the lower circulating concentrations of the metabolite. Crucially, this method integrates a strict stabilization protocol using ascorbic acid to prevent analyte degradation during sample processing.
Methodological Considerations (The "Why")
| Parameter | Choice | Scientific Justification |
| Detection Mode | Fluorescence (FLD) | The naphthalene ring of Propranolol/4-OH-Prop exhibits strong native fluorescence (Ex 290 nm / Em 360 nm), offering 10-100x better sensitivity than UV and reducing background noise from plasma proteins. |
| Sample Prep | Liquid-Liquid Extraction (LLE) | LLE provides cleaner extracts than protein precipitation (PPT). Ethyl acetate is chosen for its high recovery of the lipophilic parent and the slightly more polar metabolite. |
| Stabilizer | Ascorbic Acid (0.5%) | Acts as a reducing agent to prevent the oxidation of the hydroxyl group on the naphthalene ring. Without this, 4-OH-Prop recovery drops significantly (<50%) within hours. |
| Internal Standard | Pronethalol or Oxprenolol | Structural analogs with similar pKa and fluorescence properties ensure that extraction variability and injection errors are normalized. |
Materials & Reagents
-
Analyte: 4-Hydroxypropranolol HCl (Reference Standard).[5]
-
Internal Standard (IS): Pronethalol or Oxprenolol.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate.
-
Reagents: Orthophosphoric acid (85%), Triethylamine (TEA), Sodium Dodecyl Sulfate (SDS) (optional ion-pairing agent), Ascorbic Acid (crystalline).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Experimental Workflow (Visualization)
The following diagram illustrates the critical path for sample preparation, highlighting the stabilization step which is often the point of failure in this assay.
Caption: Critical Stabilization and Extraction Workflow for 4-Hydroxypropranolol. Note the immediate addition of antioxidant.[6]
Detailed Protocol
Phase A: Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock of 4-OH-Prop and IS in Methanol. Store at -20°C. Note: 4-OH-Prop stock must be prepared fresh weekly or stabilized with 0.1% ascorbic acid.
-
Stabilizer Solution: Prepare a 100 mg/mL Ascorbic Acid solution in water. Prepare fresh daily.
-
Mobile Phase:
-
Composition: Acetonitrile : 50 mM Phosphate Buffer (pH 3.0) with 0.2% Triethylamine (35:65 v/v).
-
Note: The acidic pH suppresses silanol activity and ensures the amine group is protonated, while the organic modifier controls retention.
-
Phase B: Sample Preparation (LLE)
-
Aliquot: Transfer 500 µL of plasma into a 10 mL glass centrifuge tube.
-
Stabilize: Immediately add 20 µL of Stabilizer Solution . Vortex gently.
-
Spike IS: Add 50 µL of Internal Standard working solution (e.g., 1 µg/mL).
-
Basify: Add 100 µL of 1M Carbonate Buffer (pH 10.0) or 0.5M NaOH.
-
Extract: Add 4 mL of Ethyl Acetate . Cap and vortex vigorously for 2 minutes.
-
Centrifuge: Spin at 3,000 x g for 10 minutes to separate phases.
-
Transfer: Carefully remove the upper organic layer (avoiding the interface) to a clean tube.
-
Dry: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve the residue in 200 µL of Mobile Phase. Vortex for 1 minute.
-
Filter: Transfer to an autosampler vial (optional: filter through 0.22 µm PTFE if cloudy).
Phase C: HPLC Instrumentation & Conditions
| Parameter | Setting |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 - 50 µL |
| Column Temp | 25°C - 30°C (Ambient) |
| Fluorescence Excitation | 290 nm (Optimized for Naphthalene ring) |
| Fluorescence Emission | 360 nm (Stokes shift peak) |
| Run Time | ~10-12 minutes |
Expected Retention Times:
-
4-Hydroxypropranolol: ~4.5 - 5.5 min (Elutes first due to polarity of -OH group).
-
Propranolol (Parent): ~7.0 - 8.0 min.
-
Internal Standard: ~9.0 - 10.0 min (depending on choice).
Validation & Performance Metrics
The following data represents typical performance criteria for this validated method.
| Metric | Specification | Notes |
| Linearity | 5 – 500 ng/mL | |
| LOD (Limit of Detection) | 1 ng/mL | Signal-to-Noise ratio > 3:1 |
| LOQ (Limit of Quantitation) | 5 ng/mL | Signal-to-Noise ratio > 10:1 |
| Recovery (Extraction) | 85% - 95% | Improved by Ethyl Acetate vs. Hexane |
| Precision (Intra-day) | CV < 6% | At 50 ng/mL concentration |
| Precision (Inter-day) | CV < 8% | Across 3 independent runs |
| Stability (Processed) | 24 Hours | Only if kept in cooled autosampler (4°C) |
Troubleshooting Guide
-
Issue: Low Recovery of 4-OH-Prop.
-
Issue: Interfering Peaks near Void Volume.
-
Issue: Peak Tailing.
References
-
Rosseel, M. T., & Bogaert, M. G. (1981). High-Performance Liquid Chromatographic Determination of Propranolol and 4-Hydroxypropranolol in Plasma.[7] Journal of Pharmaceutical Sciences, 70(6), 688–689.[7]
-
Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography.[1] The Analyst, 114(10), 1219-1223.[1]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry.[2] Journal of Pharmaceutical and Biomedical Analysis, 50, 966–976.[2]
-
Albani, F., et al. (1982). A rapid and specific high performance liquid chromatographic method for the determination of propranolol and 4-hydroxypropranolol in plasma. Therapeutic Drug Monitoring.
Sources
- 1. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families | MDPI [mdpi.com]
- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EP1940816A2 - Stable ascorbic acid compositions - Google Patents [patents.google.com]
- 7. Sci-Hub. High-Performance Liquid Chromatographic Determination of Propranolol and 4-Hydroxypropranolol in Plasma / Journal of Pharmaceutical Sciences, 1981 [sci-hub.sg]
Application Note: A Validated LC-MS/MS Protocol for the Enantioselective Quantification of (-)-4-Hydroxypropranolol in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of (-)-4-Hydroxypropranolol, a pharmacologically active metabolite of propranolol, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring precise bioanalysis for pharmacokinetic, pharmacodynamic, and toxicological studies. The methodology leverages a chiral stationary phase for the enantiomeric separation of 4-Hydroxypropranolol, followed by sensitive and selective detection using a triple quadrupole mass spectrometer. A comprehensive validation, following the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance, ensures the reliability and accuracy of the method.[1][2]
Introduction: The Significance of Chiral Bioanalysis
Propranolol, a widely prescribed beta-blocker, is a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The (S)-enantiomer is predominantly responsible for the beta-blocking activity, while both enantiomers exhibit local anesthetic effects. Metabolism of propranolol is also stereoselective, leading to the formation of various metabolites, including 4-hydroxypropranolol. 4-hydroxypropranolol itself is chiral and possesses beta-blocking activity comparable to the parent drug. Therefore, the enantioselective quantification of its metabolites, such as this compound, is crucial for a comprehensive understanding of the drug's disposition and its pharmacological and potential toxicological effects.[3][4]
The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical approach. LC-MS/MS has emerged as the gold standard for quantitative bioanalysis due to its ability to provide high selectivity through mass filtering and high sensitivity through selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[5][6] When coupled with chiral chromatography, it provides a powerful tool for the enantioselective analysis of drugs and their metabolites.[3][4]
This application note provides a self-validating system, explaining the rationale behind each experimental choice to ensure technical accuracy and field-proven insights.
Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided below:
| Material/Reagent | Supplier | Grade |
| This compound Reference Standard | Sigma-Aldrich | ≥98% purity |
| (±)-4-Hydroxypropranolol-d7 (Internal Standard, IS) | Toronto Research Chemicals | ≥98% purity |
| Human Plasma (K2-EDTA) | BioIVT | --- |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | Optima™ LC/MS Grade |
| Water | Milli-Q® system | 18.2 MΩ·cm |
| Solid Phase Extraction (SPE) Cartridges | Waters | Oasis HLB, 1cc, 30 mg |
Experimental Workflow
The overall experimental workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
The preparation of accurate calibration standards and quality control samples is fundamental to a validated bioanalytical method.
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and (±)-4-Hydroxypropranolol-d7 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the primary stock solution of the internal standard with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should be less than 5%.
Sample Extraction: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6]
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The heart of this method lies in the combination of a chiral stationary phase for separation and a triple quadrupole mass spectrometer for detection.
The choice of a polysaccharide-based chiral stationary phase is critical for achieving the necessary enantiomeric resolution.[7][8]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Chiral Column | Daicel CHIRALPAK® IA-3 (3 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table Below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 80 |
| 5.1 | 20 |
| 8.0 | 20 |
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode provides the required sensitivity and selectivity.
| Parameter | Setting |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions:
The following MRM transitions were optimized for the quantification of this compound and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 276.2 | 116.1 | 20 |
| (±)-4-Hydroxypropranolol-d7 (IS) | 283.2 | 116.1 | 20 |
Method Validation
A comprehensive method validation was performed in accordance with the FDA's M10 Bioanalytical Method Validation guidance to ensure the reliability of the data.[1][9]
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The calibration range was established from 0.1 ng/mL to 100 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 0.3 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| MQC | 10 | ≤ 8 | ± 8 | ≤ 8 | ± 8 |
| HQC | 80 | ≤ 7 | ± 7 | ≤ 7 | ± 7 |
Matrix Effect
The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution at the same concentration. The matrix effect was found to be within acceptable limits (CV ≤ 15%).
Recovery
The extraction recovery was determined by comparing the peak area of the analyte from extracted samples with that of post-extraction spiked samples at three QC levels. The recovery of this compound was consistent and reproducible across the concentration range.
Stability
The stability of this compound in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions.
Data Analysis and Interpretation
The quantification of this compound in unknown samples is performed by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The integration of the chromatographic peaks should be performed using a validated software package.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the enantioselective quantification of this compound in human plasma. The detailed protocol and comprehensive validation data demonstrate the reliability of the method for use in clinical and preclinical studies. The successful implementation of this method will enable researchers to gain deeper insights into the stereoselective pharmacokinetics and pharmacodynamics of propranolol and its active metabolites.
References
-
He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 7(83), 52695-52704. [Link]
-
Soltani, S., & Jouyban, A. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Pharmaceutical Sciences, 23(4), 264-270. [Link]
-
He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2017). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 7(83), 52695-52704. [Link]
-
Lewis, R. J., & Meyers, C. D. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration, Office of Aerospace Medicine. [Link]
-
Iliescu, R. I., Zgârian, R. G., & Vlase, L. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 435. [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966-76. [Link]
-
Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Application Note. [Link]
-
Parr, M. K., et al. (2020). Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis. Journal of Chromatography A, 1621, 460828. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Stanimirović, J., et al. (2021). Separation of propranolol enantiomers using chiral HPLC. Macedonian Pharmaceutical Bulletin, 67(1), 109-117. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Matsunaga, H., et al. (1993). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 621(1), 67-74. [Link]
-
Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. [Link]
-
Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. hhs.gov [hhs.gov]
- 3. agilent.com [agilent.com]
- 4. Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Robust and Selective Solid Phase Extraction of 4-Hydroxypropranolol from Human Serum using Mixed-Mode Cation Exchange Chromatography
Abstract
This application note presents a detailed and optimized protocol for the extraction of 4-hydroxypropranolol, the primary active metabolite of the beta-blocker propranolol, from human serum. Leveraging the power of mixed-mode solid phase extraction (SPE), this method provides a highly selective and efficient sample cleanup, leading to high recovery and reduced matrix effects. The protocol is designed for researchers, clinical chemists, and drug development professionals requiring accurate and reliable quantification of 4-hydroxypropranolol for pharmacokinetic studies and therapeutic drug monitoring. The causality behind each step is explained to provide a deep understanding of the extraction mechanism.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Following oral administration, propranolol undergoes extensive hepatic metabolism, with 4-hydroxypropranolol being a major and pharmacologically active metabolite.[1][2][3][4][5] In fact, 4-hydroxypropranolol exhibits a potency comparable to the parent drug.[1][3] The formation of this metabolite is dependent on the route of administration, appearing significantly only after oral intake due to first-pass metabolism.[5] The ability to produce 4-hydroxypropranolol can vary among individuals, making its measurement crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.[6]
Serum presents a complex biological matrix, containing numerous endogenous components such as proteins, lipids, and salts that can interfere with sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Solid Phase Extraction (SPE) is an essential sample preparation technique that isolates analytes of interest from these interfering components. This guide details a protocol based on a mixed-mode cation exchange (MCX) sorbent, which offers superior selectivity for basic compounds like 4-hydroxypropranolol compared to traditional reversed-phase sorbents.
Analyte Physicochemical Properties
A successful SPE method development is predicated on a thorough understanding of the analyte's physicochemical properties. 4-Hydroxypropranolol is a basic compound containing a secondary amine (pKa ~9.5) and a phenolic hydroxyl group, in addition to its parent naphthalene ring structure. These features are exploited in the mixed-mode SPE strategy.
| Property | Propranolol | 4-Hydroxypropranolol | Rationale for SPE |
| Structure | The naphthalene ring provides hydrophobicity for reversed-phase retention. The secondary amine is basic and can be protonated for cation exchange. | ||
| Molecular Wt. | 259.35 g/mol | 275.34 g/mol [7] | - |
| pKa | 9.67[8] | ~9.5 (amine), ~10 (phenol) | The basic amine (pKa ~9.5) allows for strong retention on a cation exchange sorbent at acidic pH (pH << 9.5). |
| LogP (XLogP3) | 3.0 | 2.6[7] | The moderate lipophilicity allows for retention on reversed-phase sorbents like C8 or C18.[9] |
Principle of Mixed-Mode Cation Exchange SPE
This protocol utilizes a mixed-mode sorbent that possesses both reversed-phase (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functionalities. This dual retention mechanism provides enhanced selectivity for basic compounds.[8]
The strategy is as follows:
-
Load: At an acidic pH (e.g., pH < 4), the secondary amine of 4-hydroxypropranolol is fully protonated (positively charged). The analyte is retained on the sorbent by two mechanisms: hydrophobic interaction with the C8 chain and strong ionic interaction with the cation exchanger.
-
Wash: Interferences are removed using a sequence of washes. An acidic aqueous wash removes hydrophilic interferences, while an organic wash removes hydrophobic, non-basic interferences. The dual retention mechanism firmly holds the analyte on the sorbent during these stringent wash steps.
-
Elute: A basic organic solvent (e.g., methanol with ammonium hydroxide) is used for elution. The high pH neutralizes the secondary amine, disrupting the ionic bond with the cation exchanger. The organic solvent then disrupts the hydrophobic interaction, allowing for the clean elution of the analyte.
Materials and Reagents
Equipment
-
Solid Phase Extraction Vacuum Manifold
-
Centrifuge
-
Sample Concentrator (Nitrogen Evaporator)
-
Analytical Balance
-
Vortex Mixer
-
pH Meter
-
LC-MS/MS System
Chemicals and Reagents
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Deionized, 18 MΩ·cm or greater)
-
Formic Acid (88% or higher purity)
-
Ammonium Hydroxide (28-30%)
-
Phosphoric Acid (85%)
-
4-Hydroxypropranolol reference standard
-
4-Hydroxypropranolol-d7 or Propranolol-d7 (Internal Standard)
-
Human Serum (drug-free)
SPE Cartridges
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL format is recommended.
Detailed Experimental Protocol
This protocol is optimized for a 200 µL serum sample volume. Adjust volumes proportionally for different sample sizes.
Step 1: Sample Pre-treatment
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Spike with an appropriate amount of internal standard (e.g., 4-hydroxypropranolol-d7).
-
Add 200 µL of 4% phosphoric acid in water. The acid precipitates proteins and ensures the analyte is in its protonated, positively charged state.
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is used for loading onto the SPE cartridge.
Step 2: SPE Cartridge Conditioning
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. This step wets the polymeric sorbent and activates the reversed-phase functional groups. Do not let the sorbent go dry.
Step 3: SPE Cartridge Equilibration
-
Pass 1 mL of water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Ensure the sorbent does not go dry before loading the sample.
Step 4: Sample Loading
-
Load the entire supernatant from Step 1 onto the conditioned and equilibrated cartridge.
-
Maintain a slow, steady flow rate of approximately 1-2 mL/minute to ensure efficient binding of the analyte to the sorbent.
Step 5: Wash 1 (Aqueous Wash)
-
Pass 1 mL of 2% formic acid in water through the cartridge. This wash removes highly polar, hydrophilic interferences and salts while the analyte remains bound by both reversed-phase and cation exchange mechanisms.
Step 6: Wash 2 (Organic Wash)
-
Pass 1 mL of methanol through the cartridge. This step is crucial for removing less polar, hydrophobic interferences that are not basic. The analyte remains bound to the strong cation exchanger.
-
After the solvent has passed through, dry the cartridge under full vacuum for 1-2 minutes to remove any residual wash solvent.
Step 7: Elution
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of the elution solvent: 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge on the analyte, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, leading to elution.
-
Use a slow flow rate (~1 mL/minute) to ensure complete elution.
Step 8: Evaporation and Reconstitution
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 10:90 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Expected Performance and Results
The described mixed-mode SPE protocol provides excellent recovery and reproducibility for the analysis of 4-hydroxypropranolol in serum.
| Parameter | Expected Value | Source |
| Analyte | 4-Hydroxypropranolol | |
| Recovery | > 64% | [10][11] |
| Intra-day Precision (RSD) | < 11.3% | [10] |
| Inter-day Precision (RSD) | < 11.3% | [10] |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | [10][11][12] |
Note: These values are typical and may vary depending on the specific LC-MS/MS system, SPE materials, and laboratory conditions. Method validation is required.
Discussion: The Rationale Behind the Protocol
-
Why Mixed-Mode SPE? While a standard C18 reversed-phase sorbent can retain 4-hydroxypropranolol, it offers limited selectivity.[13] Endogenous compounds with similar hydrophobicity can co-elute, causing significant matrix effects and compromising assay accuracy. The dual retention mechanism of the MCX sorbent provides an orthogonal cleanup. The ionic interaction is highly specific to charged compounds, allowing for aggressive organic washes that remove hydrophobic interferences—a major source of ion suppression in LC-MS analysis.[8]
-
The Critical Role of pH: The entire method hinges on the precise control of pH. The acidic pre-treatment and aqueous wash (pH ~2.7) ensure the analyte is charged and strongly retained by the cation exchanger. The final elution step uses a high pH (~11) to neutralize the analyte, effectively "switching off" the ionic retention mechanism for selective release.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., 4-hydroxypropranolol-d7) is highly recommended.[10] It co-elutes with the analyte and experiences similar extraction variability and matrix effects, ensuring the most accurate quantification.
Downstream Analysis: LC-MS/MS Conditions
The clean extract obtained from this protocol is well-suited for analysis by LC-MS/MS. A typical setup would be:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).[13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid phase extraction of 4-hydroxypropranolol from human serum. By employing a mixed-mode cation exchange sorbent and a carefully optimized wash and elution strategy, this method delivers high analyte recovery and exceptionally clean extracts. The robustness and selectivity of this protocol make it an ideal choice for demanding bioanalytical applications, enabling researchers to generate high-quality data for pharmacokinetic and clinical research.
References
-
Abdel-Hamid, M. E. (1988). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PROPRANOLOL AND 4-HYDROXYPROPRANOLOL IN SERUM. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183–189. [Link]
-
Yadav, M., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966-76. [Link]
-
Drummer, O. H., et al. (1984). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 307, 451-458. [Link]
-
Hammond, G., et al. (n.d.). Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX. Waters Corporation. Retrieved from [Link]
-
Wang, Y., et al. (2005). LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydroxypropranolol and N-Desisopropylpropranolol in Rat Plasma. Journal of Pharmaceutical Analysis. [Link]
-
Gandhimathi, R., et al. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Richter, T., et al. (2021). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Metabolites, 11(10), 653. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]
-
Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-4. [Link]
-
Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233-63. [Link]
-
Wang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(3), 1547-1555. [Link]
-
Bardhi, A., et al. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. IRIS. [Link]
-
Dadashpour, S., et al. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Bioanalysis, 9(24). [Link]
-
ResearchGate. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Retrieved from [Link]
-
Wiczling, P., et al. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules, 28(8), 3367. [Link]
-
ResearchGate. (2014). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Retrieved from [Link]
-
Raghuram, T. C., et al. (1984). Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade. Clinical Pharmacology & Therapeutics, 36(1), 51-6. [Link]
-
Ali, I., et al. (2015). Novel SPE-HPLC Method for Analyses of β- Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column. American Journal of Advanced Drug Delivery. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91565, (+-)-4-Hydroxypropranolol. Retrieved from [Link].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust Method for the Enantioselective Separation of 4-Hydroxypropranolol Using Polysaccharide-Based Chiral Stationary Phases
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 4-hydroxypropranolol, a major metabolite of the widely used beta-blocker, propranolol. Due to the differential pharmacological and toxicological profiles of its enantiomers, their accurate separation and quantification are critical in drug metabolism, pharmacokinetic, and clinical studies. This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), detailing the rationale behind the selection of chromatographic parameters and offering insights into method optimization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the chiral separation of 4-hydroxypropranolol.
Introduction: The Significance of Chiral Separation for 4-Hydroxypropranolol
Propranolol is a widely prescribed beta-adrenergic blocker used in the treatment of various cardiovascular conditions. It is metabolized in the body to several metabolites, with 4-hydroxypropranolol being one of the most significant. Both propranolol and 4-hydroxypropranolol are chiral compounds, existing as a pair of enantiomers, (R)-(+)- and (S)-(-)-isomers. It is well-established that the enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic fates. For propranolol, the (S)-(-)-enantiomer is primarily responsible for the beta-blocking activity, while the (R)-(+)-enantiomer has different physiological effects. This stereoselectivity extends to its metabolites, making the enantioselective analysis of 4-hydroxypropranolol crucial for a complete understanding of propranolol's overall pharmacological profile and for ensuring the safety and efficacy of related pharmaceutical products. The most effective way to separate chiral compounds is through High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs).[1]
The direct separation of enantiomers is most commonly achieved using CSPs, where a chiral selector is chemically bonded to a stationary phase support.[2] This creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including beta-blockers.[3][4]
Chiral Recognition Mechanism: The Role of the Polysaccharide-Based CSP
The enantioselective separation of 4-hydroxypropranolol on a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), relies on a combination of intermolecular interactions. These interactions include hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.[3] The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups offer opportunities for π-π stacking with the aromatic naphthalene ring of 4-hydroxypropranolol. The precise spatial arrangement of these functional groups on the chiral selector creates a three-dimensional structure that preferentially interacts with one enantiomer over the other, leading to their chromatographic resolution.
Experimental Protocol: Enantioselective Separation of 4-Hydroxypropranolol
This protocol outlines a method for the baseline separation of 4-hydroxypropranolol enantiomers using a polysaccharide-based chiral column.
Materials and Reagents
-
Racemic 4-hydroxypropranolol standard
-
(S)-(-)-4-hydroxypropranolol and (R)-(+)-4-hydroxypropranolol enantiomeric standards (if available, for peak identification)
-
HPLC-grade n-heptane
-
HPLC-grade ethanol
-
HPLC-grade methanol
-
Diethylamine (DEA), analytical grade
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or a similar amylose-based CSP (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 290 nm or Fluorescence (Excitation: 228 nm, Emission: >340 nm).[5] Fluorescence detection offers higher sensitivity.[5]
-
Injection Volume: 10 µL
Standard Solution Preparation
-
Stock Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic 4-hydroxypropranolol and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent.[6][7]
-
Working Standard Solution (e.g., 10 µg/mL): Further dilute the stock solution with the mobile phase to achieve the desired concentration for injection.
Chromatographic Procedure
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the working standard solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Peak Identification: If individual enantiomeric standards are available, inject them separately to confirm the elution order. Typically for propranolol and its analogues on this type of phase, the (R)-enantiomer is more retained.[6]
Data Analysis and Expected Results
The primary goal of this method is to achieve a baseline separation of the two 4-hydroxypropranolol enantiomers. The quality of the separation is assessed by the resolution (Rs), which should ideally be greater than 1.5 for accurate quantification.
Typical Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (t1) | ~ 5-7 min |
| Retention Time (t2) | ~ 7-10 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition.
Visual Representation of the Workflow
Sources
- 1. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 2. eijppr.com [eijppr.com]
- 3. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Topic: Preparation of (-)-4-Hydroxypropranolol Stock Solution for in vitro Assays
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed protocol for the preparation, validation, and storage of (-)-4-Hydroxypropranolol stock solutions intended for in vitro research applications. As the primary active metabolite of the widely used β-adrenergic antagonist propranolol, this compound is a critical compound for studies in pharmacology, drug metabolism, and toxicology.[1][2][3] The accuracy of in vitro data is fundamentally dependent on the precise and consistent preparation of test compound solutions. This guide explains the rationale behind solvent selection, procedural steps, quality control, and storage conditions to ensure experimental reproducibility and data integrity.
Introduction: The Criticality of Stock Solution Integrity
This compound is not merely a metabolic byproduct; it is a pharmacologically active molecule that contributes to the therapeutic and toxicological profile of its parent drug, propranolol. It exhibits a potency comparable to propranolol as a β1- and β2-adrenergic receptor antagonist and possesses unique antioxidant properties.[1][3][4] Therefore, its accurate quantification and application in in vitro systems—such as cell-based assays, enzyme inhibition studies, and receptor binding assays—are paramount.
Physicochemical Properties and Solvent Selection
Understanding the physicochemical characteristics of this compound hydrochloride is the foundation for a robust preparation protocol. These properties dictate the choice of solvent and the necessary handling procedures.
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂ClNO₃ | [1][5] |
| Molecular Weight | 311.80 g/mol | [1][5][6] |
| Appearance | Light brown to brown crystalline solid | [1] |
| Purity | ≥98% (Typical) | [5] |
| Solubility (mg/mL) | DMSO: ~100 mg/mLEthanol: ~30 mg/mLMethanol: SolubleDMF: ~50 mg/mL | [1][3][6] |
The Rationale for Solvent Choice: Why DMSO is Preferred
Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to several key advantages:
-
High Solubilizing Capacity: As indicated in Table 1, DMSO can dissolve this compound at very high concentrations (up to 100 mg/mL or >320 mM).[1] This allows for the creation of a highly concentrated master stock, minimizing the volume of solvent added to the final assay medium.
-
Assay Compatibility: DMSO is compatible with a vast majority of in vitro assays. However, it is crucial to ensure the final concentration in the working solution remains low (typically ≤0.5%, and ideally ≤0.1%) to prevent solvent-induced cellular stress or artifacts.
-
Stability: When stored correctly, this compound is stable in DMSO for extended periods.[1]
A critical note on DMSO quality: The hygroscopic nature of DMSO means it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds. Therefore, it is imperative to use fresh, anhydrous, high-purity DMSO (≥99.9%) from a recently opened bottle. [1]
Experimental Protocol: Preparation of a 10 mM Master Stock
This protocol details the preparation of a 10 mM master stock solution in DMSO. This concentration is a practical starting point for most in vitro applications, allowing for a wide range of subsequent dilutions.
Materials and Equipment
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Analytical balance (readable to 0.01 mg)
-
Amber glass vial or polypropylene microcentrifuge tube
-
Calibrated micropipettes
-
Vortex mixer
-
Benchtop sonicator (optional, but recommended)
Step-by-Step Procedure
1. Pre-Protocol Preparations:
- Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
- Prepare a clean, dedicated workspace.
2. Calculation of Required Mass:
- The goal is to prepare 1 mL of a 10 mM solution.
- Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
- Calculation: Mass = (0.010 mol/L) x (0.001 L) x (311.8 g/mol ) x 1000 = 3.118 mg
3. Weighing and Dissolution:
- Carefully weigh 3.12 mg of this compound powder and transfer it into a pre-labeled amber vial.
- Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.
- Cap the vial securely and vortex vigorously for 1-2 minutes.
- Visually inspect the solution against a light source. If any solid particulates remain, sonicate the vial in a water bath for 5-10 minutes or until the solution is completely clear.[1] Gentle warming (to 37°C) can also aid dissolution but should be done cautiously.
4. Aliquoting and Storage (The Self-Validating Step):
- To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into single-use volumes (e.g., 10-50 µL) in sterile, low-binding microcentrifuge tubes.[1]
- Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
- Store aliquots according to the stability data provided in the next section.
Workflow Visualization
Caption: Master Stock Preparation Workflow.
Quality Control, Storage, and Handling
Stock Solution Validation
For rigorous studies, especially those under GLP (Good Laboratory Practice) conditions, validation of the stock concentration is recommended.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming both the concentration and purity of the stock solution. It can detect any degradation products that may have formed.[7]
-
UV-Vis Spectrophotometry: A simpler, though less specific, method involves measuring the absorbance of a diluted stock solution at its λmax and calculating the concentration using the Beer-Lambert law (A = εbc). This requires a known molar extinction coefficient (ε) for the compound under the specific solvent and pH conditions.
Recommended Storage Conditions
Storing the compound and its solutions correctly is essential for maintaining its chemical integrity.
Table 2: Storage Recommendations
| Format | Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 3 years | [1] |
| 4°C | ≥ 2 years | [1] | |
| In DMSO (Aliquoted) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Crucial Insight: The difference in stability between -20°C and -80°C is significant. The lower temperature of -80°C effectively halts residual chemical and enzymatic activity, providing superior long-term stability for the dissolved compound.
Protocol: Preparing Working Solutions from Master Stock
The 10 mM master stock must be diluted to the final concentration required for the in vitro assay. This is typically done via serial dilution.
The Principle of Serial Dilution
Directly diluting a 10 mM stock to a nanomolar working concentration in a single step is prone to significant pipetting error. A serial dilution approach, creating an intermediate stock, ensures greater accuracy.
Example: Preparing a 10 µM Final Working Solution
1. Prepare Intermediate Dilution (e.g., 100 µM):
- Thaw one 10 mM master stock aliquot.
- Dilute 1:100. For example, add 2 µL of the 10 mM master stock to 198 µL of the final assay buffer/medium. Vortex gently. This creates a 100 µM intermediate solution.
2. Prepare Final Working Solution (e.g., 10 µM):
- Dilute the 100 µM intermediate solution 1:10 into the final volume of assay medium. For example, if your final assay volume is 1 mL, add 100 µL of the 100 µM intermediate stock to 900 µL of assay medium.
Causality and Precaution: When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer, it can precipitate if its solubility limit is exceeded. Always add the DMSO stock to the aqueous buffer (not the other way around) while mixing. Visually inspect the final working solution for any signs of precipitation.
Dilution Workflow Visualization
Caption: Serial Dilution for Working Solution.
References
-
Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. PubMed. [Link]
-
4-Hydroxypropranolol hydrochloride salt. CliniSciences. [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. [Link]
-
Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. ResearchGate. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
General (Stock) Solutions. Brigham Young University. [Link]
-
Enhanced in vitro and in vivo antifungal efficacy against Candida albicans of nanostructured lipid carrier loaded with benzyl isothiocyanate extracted from Carica papaya L. seeds. Taylor & Francis Online. [Link]
-
Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. PubMed. [Link]
-
Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. PubMed. [Link]
-
Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxy Propranolol HCL (Standard)_TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. usbio.net [usbio.net]
- 7. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radioreceptor Binding Assay for 4-Hydroxypropranolol Affinity Determination
Abstract & Introduction
4-Hydroxypropranolol (4-OH-P) is the primary active metabolite of the non-selective
Scientific Rationale:
To accurately quantify the affinity of a non-radioactive ("cold") ligand like 4-OH-P, we utilize a competition assay against a high-affinity radioligand, [³H]-Dihydroalprenolol ([³H]-DHA). [³H]-DHA is the gold standard for
Critical Consideration - Ligand Stability: 4-OH-P contains a phenolic hydroxyl group susceptible to rapid oxidation in aqueous solution. This protocol incorporates ascorbic acid in the assay buffer, a critical modification often overlooked in standard screening protocols, ensuring the structural integrity of the metabolite during equilibrium.
Materials & Reagents
Biological Source[1][2]
-
Primary Tissue: Rat heart (predominantly
) or lung (mixed ) membranes. -
Alternative: CHO or HEK293 cells stably transfected with human
or receptors (recommended for subtype selectivity studies).
Reagents
| Reagent | Specification | Role |
| Radioligand | [³H]-Dihydroalprenolol (DHA) | Tracer (Target conc: 0.5 – 1.0 nM) |
| Test Ligand | 4-Hydroxypropranolol HCl | Competitor (Range: |
| Non-Specific Control | ( | Defines Non-Specific Binding (10 |
| Scintillation Cocktail | EcoScint or equivalent | Signal amplification |
Assay Buffer (Physiological pH 7.4)
-
Base: 50 mM Tris-HCl
-
Cation: 10 mM MgCl
(Stabilizes Receptor-G-protein complex) -
Chelator: 1 mM EDTA (Inhibits metalloproteases)
-
Stabilizer: 0.1% (w/v) Ascorbic Acid (Crucial for 4-OH-P )
-
Note: Prepare fresh on the day of assay.
Experimental Workflow
The following diagram illustrates the logical flow of the competition binding assay, emphasizing Quality Control (QC) checkpoints.
Figure 1: Step-by-step workflow for the competitive radioligand binding assay.
Detailed Protocol
Step 1: Membrane Preparation
-
Homogenize tissue (e.g., rat heart) in ice-cold Assay Buffer (without ascorbate for this step) using a Polytron homogenizer (bursts of 10s).
-
Centrifuge at low speed (
, 10 min) to remove nuclei/debris. -
Transfer supernatant and centrifuge at high speed (
, 20 min). -
Resuspend the resulting pellet in Assay Buffer containing Ascorbic Acid .
-
Protein Quantification: Adjust protein concentration to ~20–50
g/tube .
Step 2: Assay Tube Setup
Prepare triplicate tubes for each condition in a final volume of 250–500
| Tube Type | Buffer ( | [³H]-DHA ( | Competitor ( | Membrane ( |
| Total Binding (TB) | 100 | 50 | 50 (Vehicle) | 50 |
| Non-Specific (NSB) | 100 | 50 | 50 (10 | 50 |
| Experimental | 100 | 50 | 50 (Serial Dilution of 4-OH-P) | 50 |
Step 3: Incubation
-
Add reagents in the order: Buffer
Competitor Radioligand Membranes. -
Start Reaction: Addition of membranes initiates the binding.
-
Incubate: 60 minutes at 25°C.
-
Expert Insight: While 37°C is physiological, 25°C is preferred for 4-OH-P assays to minimize metabolic degradation and receptor internalization (if using whole cells).
-
Step 4: Termination & Filtration
-
Pre-soak Whatman GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter glass.
-
Use a cell harvester (e.g., Brandel or PerkinElmer).
-
Rapidly filter the reaction mixture.
-
Wash filters
with 4 mL of ice-cold wash buffer (50 mM Tris-HCl).-
Note: The "Cold" wash is vital to prevent dissociation of the bound ligand during the wash step.
-
Data Analysis & Validation
Mechanism of Action
The assay relies on the Law of Mass Action. As the concentration of 4-OH-P increases, it competes for the orthosteric binding site, displacing [³H]-DHA.
Figure 2: Competitive binding mechanism. 4-OH-P reduces the detectable R-DHA signal.
Calculations
-
Specific Binding (SB):
-
IC
Determination: Plot % Specific Binding vs. Log[4-OH-P]. Fit using non-linear regression (Sigmoidal dose-response). -
Calculation (Cheng-Prusoff Equation):
- : Concentration of 4-OH-P displacing 50% of specific binding.
- : Concentration of [³H]-DHA used (typically 0.5–1.0 nM).
-
: Dissociation constant of [³H]-DHA (determined previously via Saturation Binding, typically ~0.5 nM for
-receptors).[2]
Self-Validation Criteria
A valid assay must meet these criteria:
-
Specific Binding: Must be >70% of Total Binding.
-
Replicates: CV% between triplicates should be <10%.
-
Hill Slope: The slope of the displacement curve should be near -1.0. A deviation (e.g., -0.7) suggests negative cooperativity or mixed receptor populations (
vs ).
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. Link
-
Mukherjee, C., Caron, M. G., Coverstone, M., & Lefkowitz, R. J. (1975). Identification of beta-adrenergic receptors in frog erythrocyte membranes with [3H]dihydroalprenolol. Journal of Biological Chemistry, 250(13), 4869-4876. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Link
Sources
In vitro glucuronidation assay of 4-hydroxypropranolol using UGT enzymes
Application Note: High-Resolution Reaction Phenotyping & Kinetic Profiling of 4-Hydroxypropranolol Glucuronidation
Introduction & Scientific Context
4-Hydroxypropranolol (4-OH-Prop) is the primary active metabolite of the widely used beta-blocker Propranolol. Formed via CYP2D6-mediated hydroxylation, 4-OH-Prop retains significant biological activity, contributing to the therapeutic and potential adverse effects of the parent drug. Unlike Propranolol, which is cleared via multiple pathways, the elimination of 4-OH-Prop is heavily dependent on Phase II conjugation—specifically glucuronidation.
Understanding the kinetics and isoform-specificity of this pathway is critical for predicting drug-drug interactions (DDIs) and inter-individual variability. Recent reaction phenotyping studies have identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the key enzymes responsible for this clearance pathway, with UGT1A9 and UGT2A1 showing a distinct preference for the aromatic hydroxyl group.
Scope of this Protocol: This guide provides a rigorous, self-validating method for assaying 4-OH-Prop glucuronidation in human liver microsomes (HLM) or recombinant UGTs (rUGT). It addresses specific challenges, such as the chemical instability of the catechol moiety and the latency of microsomal UGTs , ensuring high data integrity.
Critical Materials & Reagents
| Component | Specification | Purpose |
| Enzyme Source | HLM (pooled) or rUGT isoforms (1A9, 2A1, etc.) | Biocatalyst. Note: HLM requires pore-forming activation. |
| Substrate | 4-Hydroxypropranolol HCl | Target analyte.[1][2] |
| Cofactor | UDP-Glucuronic Acid (UDPGA) | Donor of the glucuronic acid moiety.[3][4] |
| Activator | Alamethicin (from Trichoderma viride) | Crucial: Forms pores in microsomal membranes to allow UDPGA entry (removes latency). |
| Stabilizer | Ascorbic Acid (Vitamin C) | Crucial: Prevents rapid oxidation of the catechol group on 4-OH-Prop. |
| Buffer System | 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂ | Physiological pH and Mg²⁺ cofactor for UGT activity. |
| Quenching Agent | Ice-cold Acetonitrile (ACN) with Internal Standard | Terminates reaction and precipitates protein. |
| Internal Standard | Propranolol-d7 or Labetalol | Normalization for LC-MS/MS analysis. |
Experimental Workflow (Visualized)
The following diagram outlines the optimized incubation workflow, highlighting the critical addition points for stability and activation.
Caption: Optimized UGT Incubation Workflow. Note the specific inclusion of Alamethicin for membrane permeabilization and Ascorbic Acid for substrate stabilization.
Detailed Protocol
Step 1: Enzyme Activation (The "Alamethicin Step")
-
Expert Insight: UGT active sites are located in the luminal side of the endoplasmic reticulum (ER). In microsomal preparations, the ER reforms into vesicles, blocking substrate access. Alamethicin is a pore-forming peptide that permeabilizes these vesicles without disrupting enzyme structure (unlike detergents).
-
Action:
-
Thaw HLM or rUGT on ice.
-
Dilute enzyme to 2x desired final concentration (e.g., 1.0 mg/mL) in Tris-HCl (50 mM, pH 7.4) containing 10 mM MgCl₂ .
-
Add Alamethicin (from a methanolic stock) to a final ratio of 50 µg alamethicin per mg protein .
-
Incubate on ice for 15 minutes .
-
Step 2: Substrate Preparation & Stabilization
-
Expert Insight: 4-OH-Prop contains a catechol ring prone to auto-oxidation at neutral pH, leading to quinone formation and protein adducts.
-
Action:
-
Prepare a 100x stock of 4-OH-Prop in water/methanol.
-
Prepare the incubation buffer containing 1 mM Ascorbic Acid .
-
Mix the activated enzyme (from Step 1) with the substrate in the reaction tube.
-
Pre-incubate at 37°C for 5 minutes .
-
Step 3: Reaction Initiation & Kinetics
-
Action:
-
Initiate the reaction by adding UDPGA (final concentration 2–5 mM).
-
Incubate at 37°C in a shaking water bath.
-
Timepoints: For kinetic determination (
, ), incubate for 30–60 minutes (ensure linearity). For clearance screening, use 30 minutes.
-
Step 4: Termination
-
Action:
-
Add an equal volume (e.g., 100 µL) of ice-cold Acetonitrile containing the Internal Standard (e.g., 100 nM Propranolol-d7).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 × g for 20 minutes at 4°C to pellet precipitated protein.
-
Transfer supernatant to HPLC vials.
-
Analytical Method (LC-MS/MS)
Direct quantification of the glucuronide is preferred. Separation of regioisomers (aromatic vs. aliphatic glucuronide) requires a Phenyl-Hexyl column due to the pi-pi interaction capability.
| Parameter | Condition |
| Instrument | Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500) |
| Column | Agilent Poroshell Phenyl-Hexyl (100 mm × 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B (0-1 min) → 60% B (7 min) → 95% B (8 min) |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
MRM Transitions:
-
4-OH-Prop Glucuronide:
452.2 116.1 (Quantifier), 452.2 276.1 (Qualifier). -
4-OH-Prop (Parent):
276.2 116.1. -
Internal Standard: Match parent/product ions of chosen IS.
Note: The transition 452
Data Analysis & Interpretation
Kinetic Profiling
Plot the initial velocity (
- (Affinity): Typically in the range of 50–500 µM for UGT1A9/2A1.
-
(Intrinsic Clearance): Calculated as
.
Isoform Contribution (Reaction Phenotyping)
To determine the contribution of specific UGTs (e.g., UGT1A9 vs. UGT2A1), compare the intrinsic clearance (
References
-
Sun, L., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences.
-
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition.[2]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites. RSC Advances.
-
Teng, X., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronidation of propranolol and 4'-hydroxypropranolol. Substrate specificity and stereoselectivity of rat liver microsomal glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Note: Precision Synthesis of (-)-4-Hydroxypropranolol from 4-Methoxy-1-Naphthol
Executive Summary
(-)-4-Hydroxypropranolol (4-OHP) is a pharmacologically active metabolite of propranolol with potent
This application note details a high-fidelity protocol for the asymmetric synthesis of (-)-4-OHP starting from 4-methoxy-1-naphthol . Unlike traditional racemic routes utilizing epichlorohydrin, this protocol employs a chiral pool strategy using (2S)-glycidyl 3-nitrobenzenesulfonate to establish the (S)-configuration early, eliminating the need for late-stage chiral resolution. The workflow concludes with a regioselective demethylation using iodotrimethylsilane (TMSI) , preserving the sensitive amino-alcohol moiety.
Retrosynthetic Analysis & Mechanism
The synthesis is designed to preserve the chiral integrity of the C2 center while managing the oxidation sensitivity of the naphthalene core.
Strategic Disconnections
-
Chirality Installation: The (S)-stereocenter is introduced via
displacement of a sulfonate leaving group on the chiral glycidyl derivative. -
Core Construction: The amino-alcohol side chain is formed via regioselective epoxide ring-opening.
-
Deprotection: The final step unmasks the phenol via cleavage of the methyl ether.
Reaction Scheme (Visualized)
Caption: Step-wise asymmetric synthesis pathway from 4-methoxy-1-naphthol to this compound.
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: 4-Methoxy-1-naphthol (CAS: 84-85-5).[2] Note: This compound is light and air-sensitive. Store under Argon.
-
Chiral Reagent: (2S)-Glycidyl 3-nitrobenzenesulfonate (Or (2S)-Glycidyl tosylate).
-
Reagents: Sodium hydride (60% dispersion), Isopropylamine, Sodium iodide (NaI), Chlorotrimethylsilane (TMSCl), Acetonitrile (anhydrous).
-
Solvents: DMF (anhydrous), Methanol, Dichloromethane.
Step 1: Asymmetric O-Alkylation
Objective: Synthesize (S)-1-(2,3-epoxypropoxy)-4-methoxynaphthalene.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with Argon.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF (10 mL/g substrate) at 0°C.
-
Addition: Dissolve 4-methoxy-1-naphthol (1.0 eq) in DMF and add dropwise to the NaH suspension. Stir for 30 min at 0°C until H2 evolution ceases. Observation: Solution typically turns dark due to phenoxide formation.
-
Alkylation: Add (2S)-glycidyl 3-nitrobenzenesulfonate (1.1 eq) dissolved in DMF dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc).
-
Checkpoint: Verify optical rotation. The epoxide should exhibit (S)-configuration retention relative to the glycidyl backbone.
-
Step 2: Aminolysis (Epoxide Ring Opening)
Objective: Synthesize (S)-4-methoxypropranolol.
-
Dissolution: Dissolve the (S)-epoxide intermediate (from Step 1) in MeOH (or Isopropanol).
-
Amine Addition: Add excess Isopropylamine (5-10 eq). The excess prevents polymerization.
-
Reflux: Heat the mixture to reflux (approx. 50-60°C) for 4-6 hours.
-
Monitoring: Monitor consumption of epoxide by TLC.
-
Workup: Evaporate volatiles under reduced pressure. The excess isopropylamine is easily removed.
-
Crystallization: Recrystallize the residue from Hexane/Ethyl Acetate to yield (S)-4-methoxypropranolol as a white solid.
-
Data: Mass Spec (ESI+) m/z ~ 276 [M+H]+.
-
Step 3: Regioselective Demethylation
Objective: Conversion to this compound using TMSI. Rationale: BBr3 is commonly used for demethylation but can be harsh on amino-alcohols. TMSI (generated in situ) offers a milder alternative driven by the high affinity of silicon for oxygen.
-
Reagent Generation: In a dry flask under Argon, dissolve NaI (4.0 eq) in anhydrous Acetonitrile. Add TMSCl (4.0 eq) dropwise. Stir for 20 min to generate TMSI in situ (precipitation of NaCl occurs).
-
Substrate Addition: Dissolve (S)-4-methoxypropranolol (1.0 eq) in Acetonitrile and add to the TMSI mixture at 0°C.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Quench: Quench carefully with Methanol (to cleave the silyl ether) followed by aqueous sodium thiosulfate (to reduce any free iodine).
-
Extraction: Adjust pH to ~8-9 with NaHCO3 and extract with EtOAc.
-
Note: 4-Hydroxypropranolol is amphoteric and oxidatively unstable. Perform workup quickly and keep solutions degassed if possible.
-
-
Purification: Preparative HPLC or rapid crystallization as the hydrochloride salt (using HCl/Ether).
Quality Control & Validation
To ensure the protocol meets "Application Note" standards, the following parameters must be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic peaks: Naphthyl protons, Isopropyl methyls (doublet), disappearance of O-Me singlet (~4.0 ppm). |
| Purity | HPLC-UV (254 nm) | > 98% |
| Chirality | Chiral HPLC | > 99% ee (Comparison with racemic standard). Column: Chiralcel OD-H. |
| Mass | LC-MS (ESI) | m/z 262.1 [M+H]+ |
Workflow Logic
Caption: Operational workflow for the synthesis and validation of this compound.
References
-
Oatis, J. E., et al. (1981). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 24(3), 309-314. Link
-
Harps, P., et al. (Synthesis methodology adapted in Molecules 2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol.[1][4] Molecules, 27(13), 4307. Link
-
Walle, T., et al. (1986). Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol.[2][6] Drug Metabolism and Disposition, 14(2), 202-207.[6] Link
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. (Methodological basis for TMSI demethylation). Link
-
Sharpless, K. B., et al. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. (Foundational reference for chiral glycidyl derivatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Methoxy-1-naphthol | CAS#:84-85-5 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Stability of (-)-4-Hydroxypropranolol: A Technical Guide to Optimal Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the critical aspect of sample integrity for (-)-4-Hydroxypropranolol, a key metabolite of propranolol. Ensuring the stability of your analytes is paramount for the accuracy and reproducibility of your experimental data. Here, we address common questions and troubleshooting scenarios related to the storage of this compound, with a specific focus on the comparison between -80°C and -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the storage of this compound?
The principal concern is the chemical degradation of the analyte over time, which can lead to an underestimation of its concentration in biological samples. As a hydroxylated metabolite of propranolol, this compound possesses reactive functional groups, including a secondary alcohol and a phenolic hydroxyl group on the naphthalene ring system, which are susceptible to oxidation and other degradation pathways.[1][2][3] Storage at inappropriate temperatures can accelerate these processes, compromising sample integrity.
Q2: For long-term storage of plasma or serum samples containing this compound, is -20°C sufficient, or is -80°C necessary?
For long-term storage, defined as weeks to months or even years, -80°C is strongly recommended .[4][5][6] While -20°C can be adequate for short-term storage (days), it may not be sufficient to halt all chemical and enzymatic degradation processes over extended periods. At -80°C, molecular motion is significantly reduced, effectively minimizing the rates of chemical reactions that could alter the structure of this compound. General best practices for metabolomics and bioanalysis consistently advocate for ultra-low temperatures to ensure the long-term stability of biological samples.[5][6]
Q3: What specific degradation pathways should I be aware of for this compound?
While specific degradation pathways for this compound under various storage conditions are not extensively detailed in the literature, potential degradation can be inferred from its chemical structure. The phenolic hydroxyl group is particularly susceptible to oxidation. This can be exacerbated by the presence of trace metal ions or exposure to light and repeated freeze-thaw cycles. Although direct evidence is limited, it is a sound theoretical concern that drives the recommendation for ultra-low temperature storage.
Q4: I have been storing my samples at -20°C for several months. Are they still viable for analysis?
The viability of your samples will depend on the exact duration of storage and the specific matrix (e.g., plasma, urine, buffer). While some studies have shown stability of propranolol and its metabolites at -30°C for up to two months, it is advisable to conduct a stability study if you have concerns.[7] You can assess this by comparing the concentration of this compound in a subset of your long-stored samples against a freshly prepared quality control (QC) sample of a known concentration. A significant decrease in concentration in the stored samples would indicate degradation.
Q5: How do repeated freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can compromise the stability of analytes in biological samples.[8] For this compound, these cycles can introduce oxygen into the sample, potentially accelerating oxidative degradation. They can also lead to changes in pH and the concentration of solutes in micro-environments within the sample, which may affect analyte stability. It is best practice to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[8] One study found that propranolol and its metabolites were stable through five freeze-thaw cycles from -15°C to room temperature, which provides some reassurance, but minimizing cycles is always the preferred approach.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Consistently low concentrations of this compound in stored samples compared to expected values. | Analyte degradation due to improper storage temperature. | 1. Verify Storage Temperature: Immediately confirm the actual temperature of your storage unit. Deviations from the setpoint can significantly impact stability. 2. Review Storage Duration: If samples were stored at -20°C for an extended period (months), degradation is a likely culprit. For future studies, transition to -80°C for long-term storage.[4][5] 3. Conduct a Pilot Stability Test: Analyze a few representative samples alongside freshly prepared standards to quantify the extent of degradation. |
| High variability in results between aliquots of the same sample. | Inconsistent sample handling, including multiple freeze-thaw cycles or exposure to light. | 1. Standardize Aliquoting Procedure: Ensure all samples are aliquoted immediately after processing to minimize the time they spend at room temperature. 2. Minimize Freeze-Thaw Cycles: Use single-use aliquots for each analysis.[8] 3. Protect from Light: Use amber or opaque storage vials to prevent photodegradation, especially given the aromatic nature of the compound. |
| Unexpected peaks appearing in the chromatogram of stored samples. | Formation of degradation products. | 1. Analyze Degradation Products: If using mass spectrometry, attempt to characterize the unexpected peaks. This may provide insight into the degradation pathway (e.g., an increase in mass corresponding to oxidation). 2. Optimize Storage Conditions: The presence of degradation products strongly indicates that the current storage conditions are suboptimal. Implement storage at -80°C and protect samples from light. |
Data Summary: Stability of Propranolol and its Metabolites
While direct comparative data for this compound at -80°C vs -20°C is scarce, the following table summarizes relevant findings from the literature to guide best practices.
| Analyte(s) | Matrix | Storage Temperature | Duration | Finding | Reference |
| Propranolol and 4-Hydroxypropranolol | Human Plasma | -30°C | Up to 2 months | Samples were found to be stable. | [7] |
| Propranolol and 4-Hydroxypropranolol | Human Plasma | -15°C (Freeze-Thaw) | 5 cycles | Analytes were stable through five freeze-thaw cycles. | [9] |
| General Metabolites | Biological Samples | -80°C | Long-term | Preferred temperature for long-term storage to ensure sample integrity. | [4][5][6] |
| General Metabolites | Biological Samples | -20°C | Weeks to Months | Considered suitable for shorter-term storage, but less ideal for long-term preservation than -80°C. | [4] |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound in Biological Samples
-
Sample Collection and Processing: Collect biological samples (e.g., blood, urine) using appropriate procedures and anticoagulants if necessary. Process the samples promptly to obtain the desired matrix (e.g., plasma, serum).[8]
-
Aliquoting: Immediately after processing, aliquot the samples into single-use, cryo-resistant vials (e.g., polypropylene). Use amber or opaque vials to protect from light.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or on dry ice to minimize the formation of ice crystals and to rapidly halt biological and chemical activity.
-
Storage: Transfer the frozen aliquots to a validated -80°C freezer for long-term storage. Ensure the freezer has a reliable temperature monitoring system and backup power.
-
Sample Retrieval: When ready for analysis, retrieve only the required number of aliquots, keeping the remaining samples at -80°C. Thaw the retrieved samples on ice to slow down any potential degradation during the thawing process.
Protocol 2: Assessment of this compound Stability
-
Preparation of QC Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of this compound into the same biological matrix as your study samples.
-
Baseline Analysis (T=0): Immediately after preparation, analyze a subset of the QC samples to establish the baseline concentration.
-
Storage at Test Conditions: Store the remaining QC samples at the temperatures you wish to evaluate (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a subset of QC samples from each storage temperature.
-
Sample Analysis: Thaw the samples as described in Protocol 1 and analyze them using a validated analytical method, such as HPLC-MS/MS.[10][11][12]
-
Data Evaluation: Compare the mean concentration of the stored QC samples at each time point to the baseline concentration. A deviation of more than 15% is often considered an indication of instability.
Visualizing Key Stability Factors
The following diagram illustrates the critical factors that influence the stability of this compound during storage and the rationale for choosing -80°C.
Caption: Factors influencing this compound stability during storage.
References
-
Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC - NIH. Available at: [Link]
-
Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed. Available at: [Link]
-
Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC. Available at: [Link]
-
Long term stability of propranolol in human plasma. | Download Table - ResearchGate. Available at: [Link]
-
Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics | Books Gateway. Available at: [Link]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Publishing. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Propranolol and 4-Hydroxypropranolol in Plasma - Sci-Hub. Available at: [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - MDPI. Available at: [Link]
-
electrochemical behavior of Propranolol and its major metabolites, 4'-hydroxypropranolol and 4'-hydroxypropranolol Sulfate, on glassy carbon electrode - SciELO. Available at: [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. Available at: [Link]
-
High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed. Available at: [Link]
-
Propranolol Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Massive propranolol metabolite retention during maintenance hemodialysis - PubMed - NIH. Available at: [Link]
-
4-Hydroxypropranolol hydrochloride salt | 14133-90-5 | Metabolites. Available at: [Link]
-
Best Practices for Biological Sample Storage and Management | Biocompare. Available at: [Link]
-
Best practice in biological sample collection, processing and storage for LC-MS bioanalysis of drugs | Request PDF - ResearchGate. Available at: [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC - NIH. Available at: [Link]
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent. Available at: [Link]
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols - Refubium - Freie Universität Berlin. Available at: [Link]
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - ijbpas. Available at: [Link]
-
BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. biocompare.com [biocompare.com]
- 7. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 11. Sci-Hub. High-Performance Liquid Chromatographic Determination of Propranolol and 4-Hydroxypropranolol in Plasma / Journal of Pharmaceutical Sciences, 1981 [sci-hub.box]
- 12. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase pH for 4-Hydroxypropranolol Retention Time
Executive Summary
Welcome to the technical support hub for 4-hydroxypropranolol (4-OH-Prop) analysis. As a primary metabolite of propranolol, this molecule presents unique chromatographic challenges due to its amphoteric nature—containing both a basic secondary amine (pKa ~9.[1]5) and a weakly acidic phenolic group (pKa ~9.9).[1]
This guide moves beyond generic advice, focusing on the causality between mobile phase pH and chromatographic behavior. We treat the HPLC system as a deterministic machine: if you control the ionization state, you control the chromatography.[1]
Module 1: Fundamental Chemistry & pH Strategy
Q: Why does a minor shift in pH cause drastic retention time shifts for 4-hydroxypropranolol?
A: The sensitivity lies in the ionization state of the analyte relative to the silica surface charge.[1]
4-Hydroxypropranolol is a basic drug. At neutral pH (around 7.0), the secondary amine is fully protonated (
This creates a "perfect storm" for secondary interactions: the cationic drug binds electrostatically to the anionic silanols rather than partitioning into the C18 ligands. This results in peak tailing and unpredictable retention.
The Fix: You must operate in a pH "Safe Zone."
-
Acidic State (pH 2.0 – 3.5): The silanols are protonated (neutral), suppressing secondary interactions.[1] The drug is ionized but can be retained using ion-pairing reagents or high-carbon-load columns.[1]
-
Basic State (pH 9.5 – 10.5): Requires Hybrid Silica Columns. The amine becomes neutral, increasing hydrophobicity and retention significantly.[1]
Q: What is the optimal buffer choice for this separation?
A: Buffer selection is dictated by the desired pH and the detection method (UV vs. MS).[1]
| pH Range | Recommended Buffer | Concentration | Notes |
| 2.0 – 3.0 | Phosphate (Na/K) | 20–50 mM | Gold Standard for UV. High buffering capacity.[1] Incompatible with MS. |
| 3.0 – 4.5 | Formate / Acetate | 10–25 mM | Volatile, MS-compatible.[1] Lower capacity; watch for pH drift. |
| 9.5 – 10.5 | Ammonium Bicarbonate | 10–20 mM | High pH Strategy. Requires chemically stable columns (e.g., XBridge, Gemini).[1] |
Module 2: Troubleshooting Retention & Peak Shape
Q: My retention time (Rt) for 4-OH-Prop is drifting earlier with every injection. Why?
A: This "retention slide" is a classic symptom of column dewetting or pH drift .
-
Phase Collapse (Dewetting): 4-OH-Prop is polar. If you are using <5% organic solvent to retain it, the hydrophobic C18 chains may fold onto themselves to escape the aqueous mobile phase, reducing surface area.[1]
-
Solution: Use a "polar-embedded" or "aqueous stable" C18 column.
-
-
pH Drift: If using volatile buffers (acetate/formate) in an open vessel, evaporation changes the pH.[1] A 0.1 pH unit shift near the pKa can alter retention by >10%.
-
Solution: Cap solvent reservoirs and replace mobile phase daily.
-
Q: I see severe peak tailing (As > 1.5). How do I fix this?
A: Tailing indicates that the amine group is dragging on the silica surface.
Protocol to Fix Tailing:
-
Lower the pH: Drop mobile phase pH to 2.5 using Phosphoric Acid. This protonates silanols.
-
Add a Silanol Blocker: If using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the active silanol sites, effectively "capping" them.[1]
-
Increase Ionic Strength: Increase buffer concentration from 10 mM to 50 mM to mask electrostatic interactions.
Q: I cannot resolve 4-OH-Prop from the parent drug (Propranolol).
A: Propranolol is more hydrophobic and usually elutes after 4-OH-Prop. If they co-elute, your system lacks selectivity.[1]
-
Action: 4-OH-Prop has a phenolic -OH group that Propranolol lacks.[1] Increasing pH slightly (e.g., from 3.0 to 4.5) can sometimes shift the selectivity by partially ionizing the phenol, though this is risky for peak shape.[1]
-
Better Action: Change the organic modifier. Switch from Acetonitrile to Methanol . Methanol engages in hydrogen bonding with the hydroxyl group of 4-OH-Prop, often increasing resolution between the metabolite and parent.[1]
Module 3: Experimental Protocol & Visualization
Method Development Workflow
The following diagram outlines the decision logic for optimizing the mobile phase.
Caption: Decision tree for selecting mobile phase pH based on column chemistry and peak symmetry requirements.
Standard Operating Procedure (SOP): Low pH Optimization
Objective: Achieve Rt ~5-8 min, Resolution > 2.0, Tailing Factor < 1.2.
-
Preparation of Mobile Phase A (Buffer):
-
Dissolve 3.40 g of Potassium Dihydrogen Phosphate (
) in 950 mL of HPLC-grade water (25 mM).[1] -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
).[1] Crucial: Do not use HCl or H2SO4 as chloride/sulfate ions can corrode stainless steel.[1] -
Add 1.0 mL Triethylamine (TEA) if using standard silica columns (Optional).[1]
-
Dilute to 1000 mL and filter through 0.22 µm membrane.
-
-
Preparation of Mobile Phase B (Organic):
-
100% Acetonitrile (ACN) or Methanol (MeOH).[1]
-
-
Gradient Setup (Initial):
-
System Suitability Test:
References
-
Rosseel, M. T., & Bogaert, M. G. (1981). High-Performance Liquid Chromatographic Determination of Propranolol and 4-Hydroxypropranolol in Plasma.[1][3] Journal of Pharmaceutical Sciences, 70(6), 688–689.[1][3] Link[1]
-
Lo, M. W., & Silber, B. (1986). Chromatographic methods for the analysis of propranolol and its metabolites.[1] Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Sigma-Aldrich. (n.d.). Method Development & Optimization: Mobile Phase pH Strategy. Sigma-Aldrich Technical Library. Link
-
Agilent Technologies. (2022).[1] HPLC Troubleshooting Guide: Peak Shape and Retention Issues. Agilent Technical Support. Link
-
PubChem. (2023).[1] 4-Hydroxypropranolol Compound Summary (CID 91565).[1][4] National Library of Medicine. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajpamc.com [ajpamc.com]
- 3. Sci-Hub. High-Performance Liquid Chromatographic Determination of Propranolol and 4-Hydroxypropranolol in Plasma / Journal of Pharmaceutical Sciences, 1981 [sci-hub.box]
- 4. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxypropranolol Extraction & Analysis
Topic: Troubleshooting Low Recovery of 4-Hydroxypropranolol (4-OH-Prop) in Biological Matrices Role: Senior Application Scientist Status: Active Guide [v2024.1]
Introduction: Why is this molecule disappearing?
If you are seeing low recovery for 4-hydroxypropranolol (4-OH-Prop) while the parent drug (propranolol) behaves perfectly, you are encountering a classic "metabolite trap."
As a Senior Application Scientist, I often see researchers treat 4-OH-Prop exactly like Propranolol. This is a mistake. While Propranolol is a robust, lipophilic base, 4-OH-Prop possesses a phenolic hydroxyl group and a secondary amine . This dual chemistry introduces two critical failure points:
-
Oxidative Instability: It rapidly oxidizes to quinones at neutral/alkaline pH or upon exposure to light.
-
Amphiphilic Polarity: It is significantly more polar than the parent drug, leading to breakthrough on C18 columns and poor partitioning in standard Liquid-Liquid Extraction (LLE).
This guide addresses the root causes of low recovery and provides self-validating protocols to fix them.
Module 1: The Stability Trap (Oxidation)
Before you blame your extraction column, blame your sample handling. 4-OH-Prop is chemically unstable in plasma. If your plasma samples turn slightly brown or if recovery drops over time, the molecule is oxidizing into a quinone species, which is invisible to your specific MRM transition.
The Mechanism of Loss
The phenolic moiety on the naphthalene ring is susceptible to auto-oxidation, a process accelerated by:
-
High pH (> 7.0)
-
Dissolved Oxygen
-
Metal Ions (Fe, Cu) [1]
Validated Stabilization Protocol
You must stabilize the matrix at the moment of collection. Adding antioxidant after thawing frozen plasma is often too late.
Reagent: 10% (w/v) Ascorbic Acid (freshly prepared).
| Step | Action | Scientific Rationale |
| 1 | Prepare 10% Ascorbic Acid in dH2O. | Acts as a scavenger for dissolved oxygen and reduces quinones back to phenols. |
| 2 | Add 20 µL of stabilizer per 1 mL of blood/plasma immediately upon collection. | Lowers pH locally and provides antioxidant protection before enzymatic degradation begins [1]. |
| 3 | Vortex gently and store at -80°C. | Minimizes thermal kinetic energy driving the oxidation reaction. |
| 4 | CRITICAL: Perform all extraction steps on ice. | Retards oxidation rates during the "danger zone" of thawing. |
Visualization: The Degradation Pathway
The following diagram illustrates why recovery fails without antioxidants.
Figure 1: The oxidative degradation pathway of 4-hydroxypropranolol. Without antioxidant intervention (green), the analyte converts to a quinone (red), resulting in apparent low recovery.
Module 2: The Extraction Trap (Method Selection)
If stability is controlled and recovery is still low (< 50%), your extraction physics are likely incorrect.
Comparison of Extraction Methodologies
| Method | Suitability for 4-OH-Prop | The Risk |
| Protein Precipitation (PPT) | Low | Matrix Effect: High phospholipid carryover suppresses the signal in LC-MS/MS, appearing as "low recovery." |
| Liquid-Liquid Extraction (LLE) | Moderate | Partitioning: 4-OH-Prop is too polar for pure hexane/ether. Requires specific polar solvents (e.g., Ethyl Acetate) but extracts "dirt" along with it. |
| SPE (C18 / HLB) | Moderate | Breakthrough: The metabolite may wash off during the aqueous wash steps due to polarity. |
| SPE (Mixed-Mode MCX) | High (Recommended) | None: Uses cation exchange to lock the amine, allowing 100% organic washes to remove interferences. |
The "Gold Standard" Protocol: Mixed-Mode Cation Exchange (MCX)
Because 4-OH-Prop has a basic amine (pKa ~9.5) and a phenol (pKa ~9.9), we can exploit the positive charge on the amine at acidic pH. This protocol uses a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX or equivalent).
Why this works: It locks the drug to the sorbent via charge (ionic), allowing you to wash away neutral and acidic interferences with harsh organic solvents that would normally elute the drug on a standard C18 column [2].
Step-by-Step MCX Protocol
-
Pre-treatment: Dilute 200 µL Plasma (stabilized) with 200 µL 2% Phosphoric Acid (H3PO4) .
-
Why: Acidifies sample (pH < 3) to ensure the amine is fully protonated (charged) and disrupts protein binding.
-
-
Conditioning: 1 mL Methanol -> 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.
-
Why: Removes proteins and salts. Analyte stays bound by cation exchange.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Why:Crucial Step. Removes neutral lipids and hydrophobic interferences. Analyte remains bound ionically.
-
-
Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .
-
Why: High pH (> 10) deprotonates the amine, breaking the ionic bond and releasing the molecule into the organic solvent.
-
-
Evaporation: Evaporate under Nitrogen at < 40°C.
-
Warning: Do not overheat. Reconstitute immediately in mobile phase.
-
Module 3: Chromatographic Troubleshooting
Sometimes "low recovery" is actually adsorption or peak tailing that prevents accurate integration.
-
The Silanol Issue: The secondary amine in 4-OH-Prop interacts strongly with free silanols on glass vials and LC column stationary phases.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for isolating the root cause of low recovery.
Frequently Asked Questions (FAQ)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE to save money? A: You can, but you will likely struggle with consistency. If you must use LLE, avoid non-polar solvents like Hexane. Use a mixture of Ethyl Acetate:Dichloromethane (4:1) at alkaline pH (pH 9-10). However, be warned: at pH 10, 4-OH-Prop is extremely unstable. You must process rapidly and snap-freeze [3]. SPE is significantly more robust for this specific metabolite.
Q: My recovery is good for Propranolol but exactly 50% lower for 4-OH-Prop. Why? A: This is often a sign of degradation during evaporation . If you are drying down your samples under nitrogen for too long or at high temperatures (>45°C), the phenol oxidizes. Add 0.1% ascorbic acid to your elution solvent before evaporation to protect the molecule during the dry-down phase.
Q: I see a peak, but it's splitting. Is this an extraction issue? A: No, this is likely chromatography. 4-OH-Prop is chiral (R/S enantiomers). Unless you are using a chiral column, you should see one peak. If it splits on a C18 column, check your mobile phase pH.[4] It should be acidic (pH ~3) to keep the amine protonated and prevent silanol interactions.
References
-
Stability of Ascorbic Acid in Plasma: Margolis, S. A., & Davis, T. P. (1988). Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement. Clinical Chemistry, 34(10), 2217–2223.
-
MCX Extraction Efficiency: Hammond, G., et al. (2016). Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX.[5] Waters Application Notes.
-
LLE vs SPE Recovery Data: Vennapu, D., et al. (2013). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis, 3(6), 398-404.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. lcms.cz [lcms.cz]
Avoiding degradation of 4-hydroxypropranolol during sample preparation
Topic: Avoiding Degradation of 4-Hydroxypropranolol During Sample Preparation Audience: Bioanalytical Scientists, Pharmacokineticists, and Laboratory Technicians Last Updated: October 26, 2023
Executive Summary: The Chemistry of Instability
4-Hydroxypropranolol (4-OH-Prop) is the primary active metabolite of propranolol. Unlike the parent drug, which is chemically robust, 4-OH-Prop contains an electron-rich naphthol moiety . This structural feature makes it highly susceptible to autoxidation, particularly at neutral or alkaline pH.
The Mechanism: Upon exposure to oxygen, light, or elevated temperature, the naphthol ring oxidizes to form a reactive quinone methide or 1,4-naphthoquinone intermediate. This electrophilic species rapidly reacts with nucleophiles (such as plasma proteins or thiols) to form covalent adducts, effectively removing the free analyte from the sample matrix. This process is irreversible, leading to severe underestimation of plasma concentrations.
Interactive Troubleshooting Guide (Q&A)
Q1: My 4-OH-Prop recovery is low (<50%), but Propranolol recovery is near 100%. Is my extraction inefficient?
Diagnosis: It is likely not an extraction efficiency issue, but rather pre-extraction degradation . Explanation: Propranolol is stable.[1][2] 4-OH-Prop degrades before you even start the extraction if the plasma wasn't stabilized immediately upon collection. Solution: You must add an antioxidant (stabilizer) to the plasma immediately after harvesting the blood/plasma. Adding it during the extraction step is too late.
Q2: I see "ghost peaks" or high baseline noise in the 4-OH-Prop channel.
Diagnosis: You are likely detecting degradation products or matrix adducts. Explanation: The oxidized quinone form can exhibit different retention times or fragment differently in MS/MS. Furthermore, if the quinone binds to plasma proteins, it precipitates out during protein precipitation, leading to signal loss, but soluble dimers may remain. Solution: Implement the Acidified Stabilization Protocol (see SOP below) to lock the molecule in its reduced phenol form.
Q3: Can I store samples at -20°C if I analyze them within a week?
Diagnosis: No. Explanation: 4-OH-Prop is thermally labile. Even at -20°C, slow oxidation occurs, especially if the sample is not acidified. Solution: Store all validation and study samples at -80°C .
Q4: Which stabilizer is better: Ascorbic Acid or Sodium Metabisulfite?
Diagnosis: Both work, but Ascorbic Acid is generally preferred for LC-MS/MS. Explanation: Sodium Metabisulfite (SMB) is a potent antioxidant but can sometimes cause ion suppression in electrospray ionization (ESI) or form bisulfite adducts with certain analytes. Ascorbic acid (Vitamin C) is cleaner in MS sources and highly effective for preventing naphthol oxidation.
Standard Operating Procedure (SOP): The "Gold Standard" Protocol
This protocol ensures the integrity of 4-OH-Prop from the moment of blood draw to injection.
Phase A: Reagent Preparation
-
Stabilizer Stock Solution: Prepare a 10% (w/v) Ascorbic Acid solution in water.
-
Note: Prepare fresh daily. Ascorbic acid itself degrades in solution over time.
-
-
Extraction Solvent: Acetonitrile containing 0.1% Formic Acid .[2]
-
Reason: Acidification helps maintain the analyte in the protonated, reduced state.
-
Phase B: Sample Collection (The Critical Step)
-
Collect blood into K2EDTA or Lithium Heparin tubes.
-
Centrifuge immediately at 4°C to separate plasma.
-
IMMEDIATE ACTION: Transfer plasma to a cryovial pre-loaded with the Stabilizer Stock Solution.
-
Ratio: Add 10 µL of Stabilizer Stock per 100 µL of Plasma (Final concentration ~1% Ascorbic Acid).
-
Alternative: If pre-loading is impossible, add stabilizer within 2 minutes of plasma separation.
-
-
Vortex gently for 10 seconds.
-
Snap freeze on dry ice and store at -80°C .
Phase C: Sample Extraction (Protein Precipitation)
-
Thaw plasma samples on wet ice (never at room temperature).
-
Aliquot 50 µL of stabilized plasma into a well plate or tube.
-
Add 200 µL of Extraction Solvent (Acetonitrile + 0.1% Formic Acid) containing Internal Standard (Propranolol-D7).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm (or equivalent g-force) for 10 minutes at 4°C.
-
Transfer supernatant to a fresh plate.
-
Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with 0.1% Formic Acid in water to match the mobile phase initial conditions.
Visualized Workflows
Diagram 1: The Degradation Pathway
This diagram illustrates why the analyte disappears. The oxidation to the Quinone Methide is the "point of no return."
Figure 1: The oxidative degradation pathway of 4-hydroxypropranolol. Ascorbic acid intervenes by maintaining a reducing environment, preventing the formation of the reactive quinone intermediate.
Diagram 2: Sample Preparation Decision Tree
Follow this flow to ensure sample integrity.
Figure 2: Critical workflow for 4-hydroxypropranolol. The red node highlights the mandatory stabilization step immediately post-centrifugation.
Stability Data Comparison
The following table summarizes the expected recovery rates based on validated bioanalytical conditions.
| Condition | Stabilizer Added | Storage Temp | Recovery (4-OH-Prop) | Status |
| Ideal | Yes (Ascorbic Acid) | -80°C | 95 - 100% | PASS |
| Sub-optimal | Yes (Ascorbic Acid) | -20°C | 80 - 85% | RISK |
| Failure | None | -80°C | < 60% | FAIL |
| Failure | None | -20°C | < 30% | FAIL |
| Failure | None | Room Temp (4h) | < 5% | FAIL |
Note: Data represents typical degradation patterns for catechol/naphthol metabolites in plasma without stabilization.
References
-
Bardhi, A. et al. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots. University of Bologna. 3[4]
-
Sheraz, M. A. et al. (2018). Stability and Stabilization of Ascorbic Acid. ResearchGate. 5[4][6]
-
Walle, T. et al. (1975). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. National Institutes of Health (PMC). 7[4]
-
Partani, P. et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. 8
-
He, H. et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants. RSC Advances. 2[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study [cris.unibo.it]
- 4. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Sensitivity Quantitation of 4-Hydroxypropranolol
Topic: Troubleshooting Glucuronide Interference & Instability in LC-MS/MS Analysis
Executive Summary
Status: Active Guide Subject: Resolving Overestimation (Interference) and Underestimation (Instability) of 4-Hydroxypropranolol (4-OH-Prop). Primary Risk: The quantification of 4-OH-Prop is subject to two opposing forces that compromise data integrity:
-
False Positives (Overestimation): Caused by In-Source Fragmentation (ISF) of 4-hydroxypropranolol glucuronides (4-OH-Prop-Glu), which mimic the analyte.
-
False Negatives (Underestimation): Caused by the rapid oxidation of the catechol moiety in 4-OH-Prop if not stabilized.
This guide provides the diagnostic workflows and chromatographic strategies required to decouple these effects.
Module 1: The Mechanism of Interference (In-Source Fragmentation)
Q: Why are my 4-OH-Prop concentrations higher than expected in patient samples, despite passing QC?
A: You are likely detecting the metabolite's glucuronide conjugate as the free metabolite.
In Electrospray Ionization (ESI), labile conjugates like glucuronides can undergo In-Source Fragmentation (ISF) . The high energy in the ion source cleaves the glucuronic acid moiety (
-
The Reality: The mass spectrometer "sees" the aglycone (4-OH-Prop) even though the intact glucuronide entered the source.
-
The Consequence: If 4-OH-Prop-Glu co-elutes with 4-OH-Prop, the signal from the fragmented glucuronide is indistinguishable from the free metabolite, leading to gross overestimation.
Visualization: The "Ghost Signal" Pathway
The following diagram illustrates how the glucuronide masquerades as the free metabolite during MS analysis.
Caption: Figure 1. Mechanism of In-Source Fragmentation where co-eluting glucuronides generate false positive signals for the free metabolite.
Module 2: Chromatographic Resolution Strategies
Q: How do I physically separate the glucuronide interference?
A: You must exploit the polarity difference. Glucuronides are significantly more polar than their aglycones.[1]
The Golden Rule: If the glucuronide and the free metabolite have different retention times (
Recommended Column & Gradient Protocol
Do not rely on standard C18 isocratic methods. Use a phase that enhances polar selectivity, such as a Phenyl-Hexyl or a high-strength silica C18 (e.g., Hypersil GOLD).
| Parameter | Specification | Rationale |
| Column | Agilent Poroshell Phenyl-Hexyl or C18 (100mm x 3.0mm, 1.9µm) | Phenyl phases offer unique selectivity for aromatic metabolites. |
| Mobile Phase A | Water + 10mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate improves peak shape for basic drugs. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Gradient Profile | 0-2 min: Hold at 2-5% B (High Aqueous)2-8 min: Ramp to 30-40% B8-10 min: Wash | Crucial: The initial high aqueous hold forces the polar glucuronides to elute early, separating them from the later-eluting 4-OH-Prop. |
| Expected | Glucuronides: ~2-4 min4-OH-Prop: ~5-7 min | Ensure baseline resolution ( |
Module 3: Stability & Sample Handling
Q: My recovery is low/variable. Is this also an interference issue?
A: No, this is likely an oxidation issue . 4-Hydroxypropranolol contains a catechol-like structure that is highly susceptible to oxidation at neutral or alkaline pH, converting it into a quinone which is not detected by your MRM transition.
The "Tug-of-War" Effect:
-
ISF causes artificial increases.
-
Oxidation causes artificial decreases.
-
Result: Poor reproducibility and confusing validation data.
Stabilization Protocol (Mandatory)
You must stabilize the plasma immediately upon collection.
-
Antioxidant: Add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to the plasma/serum.
-
Concentration: Final concentration of ~5 mg/mL in plasma.
-
-
Acidification: Ensure the sample pH is < 4.0 during processing.
-
Temperature: Process on ice (4°C).
Module 4: Diagnostic Workflow
Q: How do I prove if I have glucuronide interference?
A: Perform the "ISF Check" using a specific monitoring transition.
Step-by-Step Diagnostic Protocol:
-
Create a "Glucuronide Monitor" Method:
-
Add a transition for the glucuronide: m/z 452.2
276.2 (or neutral loss of 176). -
Keep your analyte transition: m/z 276.2
234.1 (or similar).
-
-
Inject a Patient Sample (Not a Standard):
-
Synthetic standards (pure 4-OH-Prop) do not contain glucuronides. You must use a incurred biological sample or a glucuronide standard.
-
-
Overlay Chromatograms:
-
If you see a peak in the 452 channel that perfectly aligns with a peak in the 276 channel , that specific peak in the 276 channel is an artifact (ISF).
-
If the 452 peak elutes earlier than your quantification peak, your method is valid.
-
Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for isolating stability issues vs. glucuronide interference.
References
-
Walle, T., et al. "Simultaneous Determination of Propranolol and 4-hydroxypropranolol in Plasma by Mass Fragmentography." Journal of Pharmaceutical Sciences.
-
Lo, Y., et al. "Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families." International Journal of Molecular Sciences, 2022.
-
Fu, C.W., & Mason, W.D. "Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography."[2] Analyst, 1989.[2]
-
Baviskar, D.T., et al. "High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma: Stability data." Asian Journal of Chemistry, 2011.[3]
-
Partridge, E., et al. "In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation." Metabolites, 2022.[4]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating CYP2D6 Activity: A Comparative Validation Guide to 4-Hydroxypropranolol as a Phenotyping Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of CYP2D6 in Drug Metabolism
The cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of drug metabolism, responsible for the biotransformation of approximately 20-25% of clinically used drugs.[1][2] Its activity is highly variable among individuals, primarily due to extensive genetic polymorphism.[1][3] This variability can significantly impact drug efficacy and safety, leading to adverse drug reactions or therapeutic failure. Consequently, accurate assessment of in vivo CYP2D6 activity, or phenotyping, is a critical aspect of drug development and personalized medicine.
This guide provides an in-depth validation of 4-hydroxypropranolol, a major metabolite of the widely used beta-blocker propranolol, as a biomarker for CYP2D6 activity. We will objectively compare its performance against the established probe drugs, dextromethorphan and debrisoquine, supported by experimental data and field-proven insights.
The Metabolic Pathway of Propranolol to 4-Hydroxypropranolol: A Dual-Enzyme System
The formation of 4-hydroxypropranolol is primarily catalyzed by CYP2D6, making it a logical candidate for a phenotyping marker.[4][5] However, it is crucial to understand that CYP1A2 also contributes to this metabolic pathway.[4][5] Inhibition studies have shown that the selective CYP2D6 inhibitor quinidine can block approximately 55% of propranolol 4-hydroxylation, while the CYP1A2 inhibitor furaphylline inhibits about 45%.[4] This dual-enzyme involvement is a key consideration in its validation as a specific CYP2D6 marker.
The metabolic pathway of propranolol to 4-hydroxypropranolol is a critical consideration for its use as a CYP2D6 activity marker. While CYP2D6 is the primary enzyme responsible for this hydroxylation reaction, CYP1A2 also plays a significant role. This shared pathway can introduce variability and potential confounding factors when using the formation of 4-hydroxypropranolol to specifically assess CYP2D6 function. The diagram below illustrates this key metabolic step.
Caption: General Workflow for CYP2D6 Phenotyping.
Protocol 1: Propranolol/4-Hydroxypropranolol Phenotyping
-
Rationale: This protocol aims to determine the metabolic ratio of propranolol to 4-hydroxypropranolol. Due to the influence of CYP1A2, this is considered a measure of combined metabolic activity, with a significant contribution from CYP2D6.
-
Procedure:
-
Subjects should abstain from medications known to inhibit or induce CYP2D6 or CYP1A2 for at least one week prior to the study.
-
Administer a single oral dose of 80 mg of propranolol hydrochloride.
-
Collect urine for 24 hours post-dose.
-
Measure the total volume of urine and store an aliquot at -20°C or lower until analysis.
-
Determine the concentrations of propranolol and 4-hydroxypropranolol in the urine using a validated chiral high-performance liquid chromatography (HPLC) method. [6] 6. Calculate the metabolic ratio as the molar concentration of propranolol divided by the molar concentration of 4-hydroxypropranolol.
-
-
Self-Validation: The protocol should include quality control samples with known concentrations of propranolol and 4-hydroxypropranolol to ensure the accuracy and precision of the analytical method.
Protocol 2: Dextromethorphan/Dextrorphan Phenotyping
-
Rationale: This is a widely accepted and validated method for CYP2D6 phenotyping, utilizing the O-demethylation of dextromethorphan to dextrorphan.
-
Procedure:
-
Subjects should be medication-free for at least two weeks prior to the study.
-
Administer a single oral dose of 40 mg of dextromethorphan hydrobromide. [7] 3. Collect the complete urine output for a period of 10 hours. [7] 4. Measure the total urine volume and store a 20 ml aliquot at -20°C.
-
Analyze the urinary concentrations of dextromethorphan and dextrorphan using a validated reversed-phase HPLC method with UV detection. [7] 6. Calculate the metabolic ratio (MR) as the urinary dextromethorphan/dextrorphan ratio.
-
Classify subjects as poor metabolizers (PMs) if the MR is greater than 0.3. [7]* Self-Validation: The bimodal distribution of the log MR in a sufficiently large study population serves as an internal validation of the phenotyping procedure.
-
Protocol 3: Debrisoquine/4-Hydroxydebrisoquine Phenotyping
-
Rationale: Historically the "gold standard," this method relies on the 4-hydroxylation of debrisoquine.
-
Procedure:
-
Ensure subjects are not taking any interacting medications.
-
Administer a single oral dose of 10 mg of debrisoquine.
-
Collect urine over an 8-hour period.
-
Measure the urinary concentrations of debrisoquine and 4-hydroxydebrisoquine.
-
Calculate the metabolic ratio as the amount of debrisoquine divided by the amount of 4-hydroxydebrisoquine in the collected urine.
-
In Caucasian populations, an MR greater than 12.6 is indicative of a poor metabolizer phenotype. [8]* Self-Validation: The clear bimodal distribution of the MR in Caucasian populations is a key validation feature of this method.
-
Discussion and Conclusion: Is 4-Hydroxypropranolol a Validated Marker?
Based on the available evidence, 4-hydroxypropranolol, while mechanistically linked to CYP2D6, presents significant challenges as a specific and reliable phenotyping marker. The substantial contribution of CYP1A2 to its formation introduces a confounding variable that complicates the interpretation of results solely in the context of CYP2D6 activity. [4]Furthermore, the potential for both propranolol and its 4-hydroxy metabolite to act as mechanism-based inhibitors of CYP2D6 raises concerns about the probe's influence on the very enzyme it is intended to measure. [9] In contrast, dextromethorphan has emerged as the most practical and well-validated probe drug for CYP2D6 phenotyping in both research and clinical settings. [10]Its metabolism is predominantly mediated by CYP2D6, it has a well-established metabolic ratio for phenotyping, and it is readily available. Debrisoquine, while historically important, is now less frequently used due to its limited availability.
For researchers and drug development professionals, the choice of a CYP2D6 phenotyping probe should be guided by the specific research question and the need for specificity. While the propranolol/4-hydroxypropranolol ratio may provide a general indication of oxidative metabolism, it is not recommended as a sole or primary marker for determining CYP2D6 phenotype. For robust and unambiguous assessment of CYP2D6 activity, dextromethorphan remains the superior choice.
The validation of any biomarker is an ongoing process. Future research could explore the potential of the propranolol/4-hydroxypropranolol ratio in conjunction with a CYP1A2-specific marker to de-convolute the respective enzyme activities. However, for current applications requiring precise CYP2D6 phenotyping, the use of established and validated probes like dextromethorphan is paramount for ensuring scientific integrity and generating reliable data.
References
-
Wojtczak, A., Rychlik-Sych, M., & Drozdz, W. (2007). CYP2D6 phenotyping with dextromethorphan. Pharmacological Reports, 59(6), 734-738. [Link]
-
Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy, 17(6), 1297-1302. [Link]
-
Griese, E. U., Zanger, U. M., Brudermanns, U., Gaedigk, A., Mikus, G., Mörike, K., Stüven, T., Eichelbaum, M., & Zanger, U. M. (1998). CYP2D6 genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting. Pharmacogenetics, 8(4), 309-319. [Link]
-
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Johnson, J. A., Herring, V. L., Wolfe, M. S., & Relling, M. V. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of pharmacology and experimental therapeutics, 294(3), 1099-1105. [Link]
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Lennard, M. S., Tucker, G. T., Woods, H. F., & Silas, J. H. (1986). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British journal of clinical pharmacology, 21(2), 171-176. [Link]
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Borges, S., et al. (2020). A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. Clinical Pharmacology & Therapeutics, 108(2), 266-276. [Link]
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Smith, D. M., et al. (2021). How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial. Clinical and Translational Science, 14(4), 1221-1230. [Link]
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Frank, D., Jaehde, U., & Fuhr, U. (2007). Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping. European journal of clinical pharmacology, 63(4), 321-333. [Link]
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Gaedigk, A., et al. (2002). Comparison of Two CYP2D6 Genotyping Methods and Assessment of Genotype-Phenotype Relationships. Clinical Chemistry, 48(4), 600-609. [Link]
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Guttman, Y., et al. (2011). Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype. The Journal of Clinical Pharmacology, 51(11), 1546-1554. [Link]
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Wojtczak, A., Rychlik-Sych, M., & Drozdz, W. (2007). CYP2D6 phenotyping with dextromethorphan. Pharmacological Reports, 59(6), 734-738. [Link]
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Taylor, C., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1295. [Link]
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Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. Clinical Pharmacology & Therapeutics, 58(5), 553-561. [Link]
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Wang, Z., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13327. [Link]
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Aklillu, E., et al. (2003). Evidence for environmental influence on CYP2D6-catalysed debrisoquine hydroxylation as demonstrated by phenotyping and genotyping of Ethiopians living in Ethiopia or in Sweden. Pharmacogenetics, 13(7), 375-383. [Link]
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A Comparative Analysis of Antioxidant Efficacy: 4-Hydroxypropranolol vs. Vitamin E
Introduction
In the landscape of antioxidant research, the quest for potent molecules capable of mitigating oxidative stress is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cardiovascular and neurodegenerative disorders. For decades, Vitamin E has been the benchmark lipophilic antioxidant, renowned for its role in protecting cell membranes from lipid peroxidation. However, recent investigations into the metabolic fate of widely used pharmaceuticals have uncovered unexpected antioxidant properties in drug metabolites.
This guide provides an in-depth technical comparison of the antioxidant efficacy of 4-hydroxypropranolol (4HOP), a major metabolite of the beta-blocker propranolol, against the established standard, Vitamin E. We will dissect the mechanistic underpinnings of their antioxidant actions, present direct comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency of these compounds and the experimental frameworks used to validate such claims.
Mechanistic Overview: Two Classes of Chain-Breaking Antioxidants
The primary antioxidant mechanism for both 4-hydroxypropranolol and Vitamin E is "chain-breaking," which involves the donation of a hydrogen atom to neutralize highly reactive peroxyl radicals, thereby terminating the propagating chain reaction of lipid peroxidation.[1][2] However, the structural basis for this activity differs significantly.
Vitamin E (α-Tocopherol): The Lipophilic Standard Vitamin E, specifically α-tocopherol, is a fat-soluble vitamin that integrates into cellular membranes.[3] Its antioxidant function is conferred by the hydroxyl group on its chromanol ring. This hydroxyl group readily donates a hydrogen atom to a lipid peroxyl radical (LOO•), forming a stable lipid hydroperoxide (LOOH) and a resonance-stabilized tocopheryl radical.[4] This radical is significantly less reactive than the initial peroxyl radical, effectively halting the chain reaction. The tocopheryl radical can then be recycled back to its active form by other antioxidants like Vitamin C.[4]
4-Hydroxypropranolol: A Phenolic Metabolite 4-Hydroxypropranolol is a phenolic compound, a class of molecules well-regarded for their antioxidant capabilities.[5] Its antioxidant activity stems from the hydroxyl group attached directly to its aromatic naphthyl ring system.[1][6] Similar to Vitamin E, this phenolic hydroxyl group can donate a hydrogen atom to a peroxyl radical. The resulting 4HOP radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring structure, which makes it a potent radical scavenger.[5]
Figure 1: General mechanism of chain-breaking antioxidants.
Quantitative Comparison: Head-to-Head Efficacy
Direct comparative studies are essential for establishing the relative potency of antioxidant compounds. A key study methodically evaluated 4-hydroxypropranolol against Trolox, a water-soluble analog of Vitamin E, across multiple validated assay systems. The results unequivocally demonstrate the superior antioxidant capacity of 4HOP.[1][7]
Data Summary
The following table summarizes the quantitative data from these comparative experiments. Lower IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values indicate greater potency.
| Assay System | Oxidative Stressor | Measured Endpoint | 4-Hydroxypropranolol | Vitamin E (Trolox) | Propranolol (Parent Drug) | Potency Fold-Difference (4HOP vs. Vit E) |
| Hepatic Microsomal Lipid Peroxidation | Iron-catalyzed •OH generating system | Inhibition of Peroxidation | IC50: 1.1 µM [1] | IC50: 4.3 µM[1] | IC50: 168 µM[1] | ~4-fold higher [1] |
| Human LDL Oxidation | Copper (Cu(II)) | Delay of Lag Phase | 108 min delay @ 3 µM [1] | 47 min delay @ 3 µM[1] | 6 min delay @ 3 µM[1] | ~2.3-fold longer delay [1] |
| Endothelial Cell Glutathione Protection | Iron-catalyzed oxy-radical system | Prevention of GSH Loss | EC50: 1.2 µM [1] | EC50: 7.9 µM[1] | EC50: 49 µM[1] | ~6.6-fold higher [1] |
Table 1: Comparative Antioxidant Efficacy Data.[1]
Analysis of Results: The data clearly indicates that 4-hydroxypropranolol is a significantly more potent antioxidant than Vitamin E in these in vitro and cell-based models.[1] It is between 4 and 8-fold more effective at inhibiting lipid peroxidation and protecting cellular antioxidant stores.[1][7] Notably, the parent drug, propranolol, exhibits negligible antioxidant activity in comparison, highlighting that the hydroxylation of the aromatic ring during metabolism is critical for this potent effect.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols for the key assays that generated the comparative data are detailed below. These methods are designed as self-validating systems, providing a clear rationale for each step.
Inhibition of Microsomal Lipid Peroxidation
Scientific Rationale: This assay provides a biologically relevant model for membrane-associated oxidative stress. Liver microsomes are rich in polyunsaturated fatty acids, making them highly susceptible to peroxidation. An iron-catalyzed hydroxyl radical (•OH) generating system is used to initiate lipid peroxidation, which is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a key byproduct.[8]
Step-by-Step Protocol:
-
Microsome Preparation: Isolate hepatic microsomes from a suitable animal model (e.g., Sprague-Dawley rat) via differential centrifugation. Resuspend the final microsomal pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Hepatic microsomes (final concentration of 1 mg protein/mL).
-
Test compound (4-hydroxypropranolol or Trolox) at various concentrations or vehicle control.
-
Buffer to final volume.
-
-
Initiation of Peroxidation: Initiate the reaction by adding the components of the hydroxyl-generating system (e.g., dihydroxyfumarate and Fe(III)-ADP complex).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and TBARS Measurement:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add thiobarbituric acid (TBA) reagent.
-
Heat the mixture in a boiling water bath for 15-20 minutes to allow for the formation of the pink MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Figure 2: Workflow for the TBARS-based microsomal peroxidation assay.
Inhibition of Copper-Mediated LDL Oxidation
Scientific Rationale: The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. This assay models this process by using copper ions (Cu²⁺) to catalyze the oxidation of isolated human LDL.[9] The oxidation process is characterized by a "lag phase," during which endogenous antioxidants in the LDL particle are consumed. The efficacy of an exogenous antioxidant is measured by its ability to extend this lag phase. The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored spectrophotometrically at 234 nm.[1]
Step-by-Step Protocol:
-
LDL Isolation: Isolate LDL from fresh human plasma using sequential ultracentrifugation. Dialyze the isolated LDL extensively against a phosphate-buffered saline (PBS) solution (pH 7.4) to remove any EDTA from the collection tubes.
-
Reaction Setup: In a quartz cuvette, add:
-
Isolated human LDL (final concentration of ~100 µg/mL).
-
Test compound (4-hydroxypropranolol or Trolox) at a defined concentration (e.g., 3 µM) or vehicle control.
-
PBS to the final volume.
-
-
Initiation of Oxidation: Start the reaction by adding a solution of copper(II) sulfate (CuSO₄) to a final concentration of ~5-10 µM.
-
Kinetic Monitoring: Immediately place the cuvette in a temperature-controlled spectrophotometer (37°C) and monitor the change in absorbance at 234 nm over several hours. Record readings at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Plot absorbance at 234 nm against time. The lag phase is determined as the time intercept of the tangent to the slope of the propagation phase. Calculate the extension of the lag phase caused by the antioxidant compared to the control.
Endothelial Cell Glutathione Protection Assay
Scientific Rationale: This cell-based assay provides a more physiologically relevant system to assess antioxidant efficacy, as it accounts for cell uptake and intracellular activity. Glutathione (GSH) is the most abundant intracellular antioxidant, and its depletion is a hallmark of significant oxidative stress.[10] The assay measures the ability of a compound to protect cultured endothelial cells from oxidative stress-induced GSH depletion.
Step-by-Step Protocol:
-
Cell Culture: Culture bovine aortic endothelial cells in appropriate media until they reach confluence in multi-well plates.
-
Pre-incubation with Antioxidant: Remove the culture medium and pre-incubate the confluent cell monolayers with fresh medium containing various concentrations of the test compound (4-hydroxypropranolol or Trolox) or vehicle for 30-60 minutes.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as an iron-catalyzed oxy-radical generating system (as in the microsomal assay) or a peroxynitrite generator (e.g., SIN-1), for a defined period (e.g., 50-60 minutes).
-
Cell Lysis and GSH Measurement:
-
Wash the cells with PBS to remove the stressor and test compounds.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total glutathione concentration in the cell lysate using a commercially available kit or a standard enzymatic recycling assay involving glutathione reductase and DTNB (Ellman's reagent), which produces a colored product measured at 412 nm.
-
-
Data Analysis: Normalize the glutathione levels to the total protein content in each sample. Calculate the percentage of GSH protection at each antioxidant concentration relative to the stressed control (no antioxidant). Determine the EC50 value from the dose-response curve.
Conclusion
The experimental evidence presents a compelling case for the superior antioxidant efficacy of 4-hydroxypropranolol when compared directly to the benchmark antioxidant, Vitamin E (Trolox). Across multiple validated platforms—from a subcellular membrane model to isolated lipoproteins and a cellular protection assay—4-hydroxypropranolol consistently demonstrates a 4- to 8-fold greater potency.[1]
This finding has significant implications for the fields of pharmacology and drug development. It underscores that the metabolic transformation of a drug can yield metabolites with potent biological activities that are distinct from the parent compound. The remarkable "chain-breaking" antioxidant capacity of 4-hydroxypropranolol, a major metabolite in humans, may contribute to the overall cardiovascular therapeutic benefits observed with propranolol administration. For researchers, this comparative guide not only highlights a potent alternative to Vitamin E for experimental studies but also provides a robust methodological framework for the evaluation and validation of novel antioxidant compounds.
References
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Chen, Y. R., et al. (2002). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 303(1), 135-142. [Link]
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Chen, Y. R., et al. (2016). Potent Antioxidant Properties of 4-Hydroxyl-propranolol. ResearchGate. [Link]
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Hogg, N., et al. (1993). Stimulation of microsomal lipid peroxidation by iron and cysteine. Characterization and the role of free radicals. Biochemical Journal, 212(2), 549-554. [Link]
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Kagan, V. E., et al. (2017). Iron Catalysis of Lipid Peroxidation in Ferroptosis: Regulated Enzymatic or Random Free Radical Reaction? Free Radical Biology and Medicine, 111, 1-13. [Link]
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Kokkonen, K., & Kovanen, P. T. (1995). Inhibition of copper-mediated oxidation of LDL by rat serosal mast cells. A novel cellular protective mechanism involving proteolysis of the substrate under oxidative stress. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(1), 109-117. [Link]
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Traber, M. G., & Atkinson, J. (2007). Vitamin E, antioxidant and nothing more. Free Radical Biology and Medicine, 43(1), 4-15. [Link]
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Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. [Link]
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Chatterjee, S., & Santra, C. R. (2000). Kinetic study of low density lipoprotein oxidation by copper. Indian Journal of Biochemistry & Biophysics, 37(4), 246-251. [Link]
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Monostori, P., et al. (2004). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Journal of Chromatographic Science, 42(10), 529-533. [Link]
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Esterbauer, H., et al. (1992). The role of lipid peroxidation and antioxidants in oxidative modification of LDL. Free Radical Biology and Medicine, 13(4), 341-390. [Link]
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Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
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Hermund, D. B. (2016). Thiobarbituric Acid Reactive Substances (TBARS) Assay. Bio-protocol, 6(17), e1933. [Link]
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Niki, E. (1996). α-Tocopherol. In Handbook of Antioxidants (pp. 3-26). CRC Press. [Link]
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L'Abbate, A., et al. (2012). Serum Oxidative Stress-Induced Repression of Nrf2 and GSH Depletion: A Mechanism Potentially Involved in Endothelial Dysfunction of Young Smokers. PLoS ONE, 7(1), e29631. [Link]
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G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Product Manual. [Link]
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Wagner, K. H., et al. (2011). Copper Ions Promote Peroxidation of Low Density Lipoprotein Lipid by Binding to Histidine Residues of Apolipoprotein B100, But They Are Reduced at Other Sites on LDL. Arteriosclerosis, Thrombosis, and Vascular Biology, 11(2), 178-185. [Link]
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Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free Radical Biology and Medicine, 9(6), 515-540. [Link]
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Kunchana, K., & K., S. (2020). Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration. Frontiers in Physiology, 11, 976. [Link]
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Brewer, G. J. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Pharmaceutical Research International, 35(12), 1-13. [Link]
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Rizvi, S., et al. (2014). The Role of Vitamin E in Human Health and Some Diseases. Sultan Qaboos University Medical Journal, 14(2), e157-e165. [Link]
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SOST Biotech. (2025). What is the Mechanism of Action of Vitamin E? | Benefits & Sources. SOST Biotech Co., Ltd.[Link]
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Comparative Guide: Propranolol Dose-Response & 4-Hydroxypropranolol Steady-State Kinetics
Executive Summary
This guide analyzes the pharmacokinetic correlation between Propranolol dose and its active metabolite, 4-hydroxypropranolol (4-OHP).[1] Unlike simple linear drugs, propranolol exhibits saturation kinetics during first-pass metabolism, creating a non-linear relationship between dose and steady-state levels. This guide compares the metabolic performance of Propranolol across Dosing Regimens (Low vs. High) and Formulations (Immediate Release vs. Long Acting) , providing researchers with actionable data for therapeutic drug monitoring (TDM) and bioequivalence studies.
Mechanistic Foundation: The Saturation Pathway
Propranolol is a high-extraction drug extensively metabolized by the liver. The formation of 4-OHP is primarily mediated by CYP2D6 . Understanding the saturation of this enzyme is critical for interpreting dose-response data.
Metabolic Pathway Diagram
The following diagram illustrates the saturable conversion of Propranolol to 4-OHP and the competitive clearance pathways.
Figure 1: Propranolol metabolic pathway highlighting the saturable CYP2D6 hydroxylation step which alters the Parent/Metabolite ratio at higher doses.
Comparative Analysis: Dose & Formulation Performance
Dose-Dependent Saturation (The "First-Pass" Effect)
Propranolol demonstrates a "threshold effect." At low doses, the liver extracts nearly all the drug, metabolizing it efficiently into 4-OHP. As the dose increases, the high-affinity CYP2D6 pathway becomes saturated, allowing more parent drug to escape into systemic circulation.
Key Finding: The ratio of 4-OHP to Propranolol decreases as the dose increases.
| Parameter | Low Dose (40 mg/day) | High Dose (160-640 mg/day) | Mechanism |
| First-Pass Extraction | High (>90%) | Reduced (Saturation) | CYP2D6 saturation allows parent drug escape. |
| Bioavailability | Low | Increased Disproportionately | Non-linear kinetics. |
| 4-OHP/Parent Ratio | ~1.07 | ~0.13 - 0.09 | Hydroxylation capacity is capped; parent drug accumulates. |
| Correlation (r) | Moderate | Strong (Linear within high dose) | Once saturated, kinetics become more predictable. |
Data Source: Walle et al. (1980), Wong et al. (1979).
Formulation Comparison: Immediate Release (IR) vs. Long Acting (LA)
The rate of drug delivery to the liver significantly alters the metabolic profile.
-
Immediate Release (IR): Rapid influx of drug saturates hepatic enzymes quickly, leading to higher peak plasma levels of the parent drug.
-
Long Acting (LA): Slow, sustained release prevents the "bolus" saturation of enzymes. This results in lower systemic bioavailability of the parent drug because the liver remains efficient at extracting it (presystemic elimination).
| Feature | Propranolol IR (Standard) | Propranolol LA (Extended Release) | Performance Implication |
| Tmax | 1 - 2 hours | 6 - 10 hours | LA provides sustained coverage but delayed onset. |
| Bioavailability | Reference (100%) | 50 - 70% of IR | Slower input = More efficient first-pass metabolism (loss of parent drug). |
| 4-OHP Levels | High Peak, Rapid Decline | Lower Peak, Sustained Plateau | LA avoids high transient peaks of active metabolite. |
| Therapeutic Equivalence | Standard | Requires dose adjustment | LA doses may need to be higher to achieve same plasma AUC of parent drug. |
Critical Insight: Despite lower plasma levels of the parent drug in LA formulations, therapeutic efficacy (heart rate reduction) is often maintained. This suggests that the sustained presence of 4-OHP (which is equipotent to propranolol) and the avoidance of "troughs" contribute to the clinical effect.
Impact of Metabolic Phenotypes (The "Genetic Alternative")
Researchers must account for CYP2D6 polymorphisms when analyzing steady-state data.
-
Extensive Metabolizers (EM): Normal formation of 4-OHP. Ratio ~0.13.[2]
-
Poor Metabolizers (PM): Significantly reduced formation of 4-OHP.
-
Observation: PMs do not exhibit significantly higher toxicity or heart rate reduction compared to EMs.
-
Reasoning: While 4-OHP formation is blocked, alternative pathways (glucuronidation) and renal clearance maintain overall elimination. The parent drug is active enough that the loss of the metabolite does not compromise efficacy.
-
Experimental Protocol: Simultaneous Quantification
To validate these correlations, a robust LC-MS/MS method is required. The following workflow ensures separation of the polar metabolite (4-OHP) from the lipophilic parent.
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for simultaneous determination of Propranolol and 4-OHP.
Method Validation Parameters (Standard)
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD, 50mm x 2.1mm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
MRM Transitions:
-
Propranolol: m/z 260.2 → 116.1
-
4-Hydroxypropranolol: m/z 276.2 → 173.1
-
-
Linearity Range: 1.0 – 500 ng/mL (Propranolol); 0.2 – 100 ng/mL (4-OHP).
References
-
Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics. Link
-
Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979).[2] Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology. Link
-
FDA Center for Drug Evaluation and Research. (2002). Clinical Pharmacology and Biopharmaceutics Review: Innopran XL (Propranolol HCl) NDA 21-438. Link
-
He, H., Li, L., Wang, X., et al. (2018).[3] An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. RSC Advances. Link
-
Silber, B. M., et al. (1983). Dose-dependent elimination of propranolol and its major metabolites in humans. Journal of Pharmaceutical Sciences. Link
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Comparative Analysis of (-)-4-Hydroxypropranolol Binding Specificity for Beta-1 vs. Beta-2 Adrenergic Receptors
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth comparison of the binding characteristics of (-)-4-Hydroxypropranolol, the primary active metabolite of propranolol, at beta-1 (β1) and beta-2 (β2) adrenergic receptors. We will explore the experimental data that defines its receptor selectivity profile, contrast it with its parent compound and other selective beta-blockers, and provide a detailed experimental protocol for researchers to validate these findings.
Introduction to Beta-Adrenergic Signaling and Propranolol
Beta-adrenergic receptors are integral membrane proteins that mediate the physiological effects of the catecholamines epinephrine and norepinephrine. They are classified into subtypes, with β1 and β2 being the most clinically relevant.
-
β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.[1][2]
-
β2-Adrenergic Receptors: Found in the smooth muscle of the lungs, blood vessels, and other tissues, their activation leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.[2][[“]]
Propranolol was the first clinically successful beta-blocker, revolutionizing the treatment of cardiovascular diseases like hypertension and angina.[4][] It is the archetypal non-selective beta-blocker , meaning it antagonizes both β1 and β2 receptors with similar affinity.[1][[“]][6][7] This non-selectivity is responsible for both its therapeutic cardiac effects (β1 blockade) and potential side effects, such as bronchospasm in susceptible individuals (β2 blockade).[4][8]
Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with a major metabolic pathway being ring oxidation to form 4-hydroxypropranolol.[9][10] This metabolite is not a minor by-product; it is pharmacologically active and circulates in the plasma, contributing to the overall therapeutic and side-effect profile of the parent drug.[11][12] This guide focuses specifically on the receptor binding profile of this critical metabolite.
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
Binding Profile of this compound: A Non-Selective Antagonist
Experimental evidence demonstrates that this compound, much like its parent compound, does not exhibit significant selectivity between β1 and β2 adrenergic receptors. It is considered a potent beta-adrenoceptor blocking drug.[13] Studies using functional assays report pA2 values—a measure of antagonist potency—that are nearly identical for both receptor subtypes.
One key study found that 4-Hydroxypropranolol inhibits β1 and β2-adrenergic receptors with pA2 values of 8.24 and 8.26 , respectively.[14] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The similarity in these values indicates a lack of binding preference. This potency is comparable to that of propranolol itself.[12][13][14]
This lack of selectivity has important implications. It means that the metabolite contributes to both the desired cardioselective effects and the potential non-cardioselective side effects associated with oral propranolol therapy. Furthermore, 4-hydroxypropranolol possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, adding layers of complexity to its overall pharmacological action.[13][14]
Quantitative Comparison of Beta-Blocker Selectivity
To contextualize the non-selective nature of this compound, it is useful to compare its binding data with that of propranolol and highly selective beta-blockers. The selectivity of a compound is often expressed as a ratio of its affinity (Ki) for the β2 receptor versus the β1 receptor. A high ratio indicates β1 selectivity, while a low ratio indicates β2 selectivity. A ratio near 1 signifies non-selectivity.
| Compound | Target Receptor | Affinity (pA2 / Ki) | Selectivity Ratio (β2 Ki / β1 Ki) | Classification |
| This compound | β1-AR | pA2 = 8.24[14] | ~1 | Non-Selective |
| β2-AR | pA2 = 8.26[14] | |||
| Propranolol | β1-AR / β2-AR | Ki values show little selectivity[4] | ~1 | Non-Selective [[“]][6] |
| CGP 20712A | β1-AR | Ki = 9.4 nM[15] | ~1700-fold | Highly β1-Selective [4][15] |
| β2-AR | Ki = 16,000 nM[15] | |||
| ICI 118,551 | β1-AR | Ki = 240 nM[15] | ~0.0025 (or 400-fold β2-selective) | Highly β2-Selective [4][15] |
| β2-AR | Ki = 0.6 nM[15] |
Note: pA2 values are functionally derived and are logarithmically scaled. Ki (inhibition constant) values are derived from binding assays; lower Ki indicates higher affinity. The table clearly illustrates that while compounds like CGP 20712A and ICI 118,551 achieve high selectivity through vastly different affinities for the two receptors, this compound and propranolol bind to both with nearly equal potency.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and verify the binding affinity and selectivity of a compound like this compound, the competitive radioligand binding assay is the gold standard methodology.[16] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for human β1 and β2 adrenergic receptors.
Materials
-
Receptor Source: Cell membranes prepared from stable cell lines (e.g., HEK293 or CHO) independently expressing high levels of either the human β1-AR or human β2-AR.
-
Radioligand: [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP), a high-affinity, non-selective β-AR antagonist.
-
Test Compound: this compound, dissolved to create a range of serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Reference Compounds: Propranolol (for non-specific binding definition), CGP 20712A (β1-selective control), ICI 118,551 (β2-selective control).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at incubation temperature.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific filter binding.
-
Detection: Gamma counter for measuring ¹²⁵Iodine radioactivity.
Step-by-Step Methodology
-
Plate Setup: In a 96-well plate, designate triplicate wells for:
-
Total Binding (TB): Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of propranolol (e.g., 10 µM) to saturate all receptors.
-
Competition Binding: Assay buffer, radioligand, cell membranes, and one of the serial dilutions of this compound.
-
-
Reagent Addition:
-
Add 50 µL of assay buffer to competition and NSB wells. Add 100 µL to TB wells.
-
Add 50 µL of the appropriate this compound dilution or propranolol (for NSB) to the designated wells.
-
Add 50 µL of [¹²⁵I]-CYP solution (at a final concentration near its Kd, e.g., 50 pM).
-
Initiate the binding reaction by adding 50 µL of the respective cell membrane preparation (β1 or β2) to all wells. The final volume is 200 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).[16]
-
Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of the wells onto the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with several volumes of ice-cold assay buffer to remove any unbound radioligand trapped in the filter matrix.
-
Quantification: Place the filter mat in a cassette and measure the radioactivity (counts per minute, CPM) of each filter disc using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration: Specific Binding = (CPM_competitor) - (Average CPM_NSB).
-
Convert specific binding CPM to a percentage of the maximum specific binding: % Specific Binding = (Specific Binding / (Average CPM_TB - Average CPM_NSB)) * 100.
-
Plot % Specific Binding against the log concentration of this compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Compare the Ki value obtained from the β1-AR experiment with the Ki from the β2-AR experiment to determine the selectivity ratio.
-
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
The available experimental data unequivocally demonstrates that this compound, a major and pharmacologically active metabolite of propranolol, is a non-selective antagonist of beta-adrenergic receptors. It inhibits both β1 and β2 subtypes with nearly identical high potency. This profile mirrors that of its parent compound, propranolol.
For researchers in pharmacology and drug development, this finding is critical. It underscores the principle that the pharmacological effects of a parent drug, especially one with extensive metabolism like propranolol, are often a composite of the actions of both the original molecule and its active metabolites. Any in vivo study or clinical observation related to propranolol must account for the significant contribution of the potent, non-selective beta-blocking activity of this compound.
References
-
MedChemExpress. 4-Hydroxypropranolol hydrochloride.
-
Ghimire, S., et al. (2023). A Novel Study of β1- and β2-Adrenergic Receptors Present on PBMCs, T Cells, Monocytes, and NK Cells by Radioligand Method: Quantitation and Correlations. NIH National Library of Medicine.
-
Walle, T., et al. (1978). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. NIH National Library of Medicine.
-
Molenaar, P., et al. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology.
-
Consensus Academic Search Engine. Propranolol Selective Or Nonselective.
-
Rochester, C. L., et al. (1980). A radioreceptor assay for propranolol and 4-hydroxypropranolol. Clinical Pharmacology & Therapeutics.
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology.
-
Gmainer, M., et al. (2021). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI.
-
CVPharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers).
-
Fitzgerald, J. D., et al. (1972). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology.
-
Shulka, A. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.
-
Matson, K. J., et al. (2022). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments.
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology.
-
ResearchGate. Study design of (A) competition radioligand binding assay to quantify β...
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv.
-
Time of Care. Selective vs non-selective beta blockers.
-
Ramírez-Escudero, M., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis.
-
Inamdar, A. K., et al. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods.
-
Oatis, J. E. Jr, et al. (1985). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. Journal of Medicinal Chemistry.
-
Shand, D. G. (1975). Clinical pharmacology of propranolol. Circulation.
-
Farzam, K., et al. (2023). Propranolol. StatPearls.
-
Veprintsev, D. B., et al. (2013). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. British Journal of Pharmacology.
-
Dr. Oracle. (2023). What are the differences between non-selective beta blockers (beta-1 and beta-2 blockers) and selective beta blockers (beta-1 blockers)?.
-
PharmGKB. Propranolol Pathway, Pharmacokinetics.
-
Pharmacy 180. Structure Activity Relationship - Adrenergic Blockers.
-
BOC Sciences. Propranolol: Definition, Mechanism of Action and Applications.
-
Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.
-
Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry.
-
Shulka, A. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. NIH National Library of Medicine.
-
Raghuram, T. C., et al. (1982). Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade. Clinical Pharmacology & Therapeutics.
Sources
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- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
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- 13. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (-)-4-Hydroxypropranolol for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop. The proper management and disposal of chemical reagents, including metabolites like (-)-4-Hydroxypropranolol, are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory awareness.
Understanding this compound: Hazard Profile and Regulatory Context
This compound is an active metabolite of the widely used beta-blocker, propranolol. In a research setting, it is crucial to first assess the hazard profile of a compound to determine the appropriate disposal pathway.
Based on the Safety Data Sheet (SDS) for the racemic mixture, (±)-4-hydroxy Propranolol (hydrochloride), the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This is a critical starting point for our disposal plan. However, the absence of a formal hazardous classification does not permit indiscriminate disposal.
Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) has established stringent regulations for the disposal of pharmaceutical waste. A key component of this is the ban on sewering hazardous pharmaceutical waste.[2] While this compound is not classified as hazardous, the principle of environmental stewardship dictates that sewer disposal should be avoided. Beta-blockers have been detected in surface waters, indicating that wastewater treatment plants (WWTPs) may not completely remove them from effluent. Therefore, direct disposal to the sanitary sewer is not a responsible option.
The disposal of non-hazardous pharmaceutical waste is primarily governed by state and local regulations. Consequently, the cornerstone of a compliant disposal plan is consultation with your institution's Environmental Health and Safety (EHS) office.
Personal Protective Equipment (PPE) and Spill Management
Even with non-hazardous compounds, adherence to standard laboratory safety protocols is essential.
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Standard laboratory gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Spill Management Protocol: In the event of a spill, the primary objective is to contain and collect the material safely.
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended protective equipment.
-
Containment and Cleanup: For a solid spill, gently sweep the material to avoid creating dust. For a solution, absorb with an inert material (e.g., vermiculite, dry sand).
-
Collection: Place the spilled material and any contaminated absorbent into a designated, sealable waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of the sealed container and any contaminated cleaning materials through the laboratory's chemical waste stream.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste generated in a laboratory setting. The causality behind this workflow is to ensure waste is safely contained, correctly identified, and directed to the appropriate disposal facility, thereby preventing environmental release and ensuring regulatory compliance.
Experimental Workflow: Waste Segregation and Collection
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Methodology:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips), and aqueous solutions.
-
Do not mix this waste with hazardous chemical waste streams (e.g., solvents, acids, bases) unless explicitly instructed to do so by your EHS office. Co-mingling can create a hazardous mixture from non-hazardous components, complicating disposal.
-
-
Container Selection:
-
Choose a waste container that is compatible with the chemical form of the waste. For solids, a sealable plastic pail or a wide-mouth glass jar is suitable. For aqueous solutions, a high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid. The original product container can be an excellent choice for waste accumulation.
-
-
Labeling:
-
As soon as the first particle of waste is added, label the container. Use the official chemical waste tag provided by your institution's EHS department.
-
At a minimum, the label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Pharmaceutical Waste"
-
An estimate of the quantity of the chemical
-
The date of accumulation initiation
-
-
-
Accumulation and Storage:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and located at or near the point of waste generation.
-
It is best practice to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, follow your institution's procedures to request a waste pickup.
-
This typically involves submitting an online or paper form to your EHS office.
-
Trained EHS personnel or a licensed hazardous waste contractor will then collect the waste.
-
Disposal Routes and the Rationale Against On-Site Inactivation
For laboratory-generated pharmaceutical waste, several disposal options exist. The selection of the appropriate method is determined by the waste's hazard classification and local regulations.
| Disposal Method | Suitability for this compound | Rationale |
| Sanitary Sewer (Drain Disposal) | Not Recommended | While not a federally designated hazardous waste, beta-blockers can persist through wastewater treatment and enter the environment, posing a potential risk to aquatic organisms. |
| Regular Trash | Not Recommended for Lab Waste | Although the SDS for the racemic mixture suggests small quantities can be disposed of with household waste, this is not appropriate for a laboratory setting, which operates under stricter waste management guidelines.[1] |
| Licensed Waste Hauler (Incineration) | Recommended Best Practice | This is the most secure and environmentally sound method. High-temperature incineration ensures the complete destruction of the active pharmaceutical ingredient. This is the standard procedure for pharmaceutical waste managed by EHS departments. |
| On-site Chemical Inactivation | Not Recommended for Lab Personnel | Methods for the chemical degradation of propranolol, such as advanced oxidation processes, require specialized equipment and expertise and are not suitable for routine laboratory practice. Attempting such procedures without proper validation and safety controls can create hazardous byproducts and expose personnel to unnecessary risks. |
The Case Against On-Site Chemical Deactivation:
While it may seem intuitive to chemically degrade a compound before disposal, this is strongly discouraged for routine laboratory practice for several reasons:
-
Incomplete Reactions: Without analytical confirmation, it is difficult to ensure that the degradation reaction has gone to completion.
-
Hazardous Byproducts: Degradation reactions can produce byproducts that are more hazardous or environmentally persistent than the parent compound.
-
Safety Risks: The reagents and conditions required for degradation (e.g., strong oxidizers, high temperatures) can introduce new safety hazards into the laboratory.
Therefore, the most trustworthy and self-validating system is to collect the waste in a stable, segregated form and transfer it to professionals who are equipped for its final, safe disposal.
Conclusion: A Commitment to Safety and Environmental Integrity
The proper disposal of this compound is a straightforward process when guided by the principles of hazard assessment, regulatory compliance, and environmental stewardship. By adhering to the systematic protocol of segregation, containment, and professional disposal, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to the broader mission of sustainable science. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for guidance on chemical waste management.
References
-
AstraZeneca. (2023, November 2). Environmental Risk Assessment Data Propranolol hydrochloride. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2021). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 72(4), 304-313. Retrieved from [Link]
-
Haj-Ahmad, R., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 449. Retrieved from [Link]
-
Idaho Department of Environmental Quality. (2024, February 6). Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Kümmerer, K. (Ed.). (2008).
-
Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. Retrieved from [Link]
-
Sirés, I., et al. (2010). Electrochemical degradation of beta-blockers. Studies on single and multicomponent synthetic aqueous solutions. Water Research, 44(10), 3249-3257. Retrieved from [Link]
-
Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]
-
TriHaz Solutions. (2025, October 10). Pharmaceutical Waste Disposal EXPLAINED. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Zounib, O., et al. (2025, April 26). Analysis of Beta-Blockers in Environment - A Review. Journal of Scientific and Medical Research, 7(1), 1-15. Retrieved from [Link]
Sources
Operational Safety Guide: Handling (-)-4-Hydroxypropranolol in Research Settings
Executive Summary: The Hazard Landscape
Handling (-)-4-Hydroxypropranolol requires a shift in mindset from "standard chemical hygiene" to Potent Compound Safety . As a primary active metabolite of Propranolol, this compound retains significant pharmacological activity (beta-adrenergic antagonism) and poses potential reproductive toxicity risks.
In the absence of a compound-specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle . We treat this substance as an Occupational Exposure Band (OEB) 3 compound (Estimated OEL: 10–100 µg/m³). This designation dictates that engineering controls are primary, and PPE serves as the critical "fail-safe" barrier.
Core Hazard Data
| Parameter | Classification | Critical Implication |
| Pharmacology | Beta-Blocker Metabolite | Potent biological activity; risk of bradycardia/hypotension upon systemic absorption.[1][2] |
| Toxicology | GHS Category 4 (Acute Tox) | Harmful if swallowed (H302).[1][2][3][4] |
| Reproductive | GHS Category 1B/2 (Suspected) | Suspected of damaging fertility or the unborn child (H360/H361). |
| Physical State | Crystalline Solid/Powder | High risk of aerosolization during weighing and transfer. |
Hierarchy of Controls & Barrier Strategy
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Figure 1: The Hierarchy of Controls for potent compounds. Engineering controls (containment) must be the primary method of exposure reduction.
Personal Protective Equipment (PPE) Matrix
For OEB 3 compounds handled on an open bench (not recommended) or within a hood (recommended), the following PPE configuration is mandatory.
A. Hand Protection (The "Double-Shell" Protocol)
Requirement: Double-gloving is non-negotiable.
-
Inner Layer: 4-mil Nitrile (Bright color, e.g., orange/purple) to act as a breach indicator.
-
Outer Layer: Extended-cuff Nitrile (minimum 5-mil, ASTM F739 rated).
-
Rationale: this compound is often solubilized in organic solvents (DMSO, Methanol). DMSO is a potent skin penetrant and can "carry" the toxin into the bloodstream. Nitrile provides splash protection, but permeation breakthrough can occur in <15 minutes with some solvents.
-
Protocol: Change outer gloves immediately upon any visible splash. Change both pairs every 60 minutes of continuous work.
B. Respiratory Protection[4][5][6]
-
Inside Fume Hood: No respirator required if sash is at proper working height and face velocity is verified (>0.5 m/s).
-
Outside Containment (e.g., Spill Cleanup):
-
Minimum: N95 Filtering Facepiece (NIOSH approved).
-
Preferred: Half-face elastomeric respirator with P100 (HEPA) cartridges.
-
Why? Powders generate invisible micro-aerosols. Surgical masks offer zero protection against chemical particulates.
-
C. Ocular & Body Protection[4][5]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that can drift around side shields.
-
Body:
-
Disposable Tyvek® lab coat or sleeve covers (elastic cuff).
-
Critical Detail: The gap between the glove and the lab coat cuff is the #1 exposure point. Tape the outer glove over the Tyvek sleeve or use thumb-loop gowns.
-
Operational Workflow: Step-by-Step
This protocol is designed to minimize static charge and aerosol generation.
Figure 2: Operational workflow emphasizing static control and decontamination steps.
Detailed Protocol
-
Static Neutralization: Dry pharmaceutical powders are prone to static. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto your gloves or the bench.
-
Weighing:
-
Place a pre-tared vial inside the balance.
-
Transfer powder using a disposable spatula.
-
Never return excess powder to the stock container (cross-contamination risk).
-
-
Solubilization (The High-Risk Moment):
-
Add solvent (e.g., DMSO) inside the vial.
-
Cap immediately. Vortex inside the hood.
-
Caution: If using DMSO, remember that it permeates nitrile gloves. If a drop hits your glove, stop, doff, wash hands, and reglove.
-
Emergency & Disposal Procedures
Spill Management (Powder)
-
Evacuate: Alert nearby personnel.
-
PPE Upgrade: Don P100 respirator and double gloves.
-
Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.
-
Clean: Wipe area with 10% bleach solution (deactivates many organics) followed by 70% Ethanol. Do not use compressed air.
Waste Disposal[1]
-
Solids/Liquids: Must be segregated into "P-List" or "Trace Chemo" waste streams (Blue/White bin) for incineration.
-
Sharps: Any needle/pipette tip contacting the substance must go into a rigid sharps container immediately.
-
Drain Disposal: Strictly Prohibited.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 119572, 4-Hydroxypropranolol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information - Propranolol hydrochloride (Parent Compound Data). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2023). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
